molecular formula C8H7BrN2 B1336756 3-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4805-70-3

3-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1336756
CAS No.: 4805-70-3
M. Wt: 211.06 g/mol
InChI Key: QYPXIXIHSALTNV-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-a]pyridine (CAS 4805-70-3) is a high-purity, versatile heterocyclic building block essential for medicinal chemistry and materials science research. This brominated derivative of the privileged imidazo[1,2-a]pyridine scaffold is a key synthetic intermediate for constructing complex molecules. Its primary research value lies in its reactivity, allowing for further functionalization at the C3 position via cross-coupling reactions to create diverse chemical libraries for biological screening . In pharmaceutical research, this compound serves as a precursor for molecules with significant biological potential. The imidazo[1,2-a]pyridine core is found in several marketed drugs and known for a broad range of activities, including antimicrobial properties . Specifically, related compounds such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have demonstrated antimicrobial activity against Staphylococcus aureus . In materials science, imidazo[1,2-a]pyridine derivatives are investigated for their photophysical properties, with applications in developing organic light-emitting devices (OLEDs) and fluorescent sensors . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXIXIHSALTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428124
Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4805-70-3
Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
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Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This document details the synthetic pathway from commercially available starting materials, including step-by-step experimental protocols and characterization data. Furthermore, it outlines a common and powerful application of the title compound in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core through the condensation of 2-aminopyridine with a suitable three-carbon building block, such as chloroacetone. The subsequent step is the regioselective bromination of the resulting 2-methylimidazo[1,2-a]pyridine at the C3 position of the imidazole ring, commonly using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Step1 Step 1: Cyclocondensation 2-Aminopyridine->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Step1->2-Methylimidazo[1,2-a]pyridine Step2 Step 2: Electrophilic Bromination 2-Methylimidazo[1,2-a]pyridine->Step2 N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Step2 This compound This compound Step2->this compound

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This protocol describes the synthesis of the precursor, 2-methylimidazo[1,2-a]pyridine, from 2-aminopyridine and chloroacetone.

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylimidazo[1,2-a]pyridine as a solid.

Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 2-methylimidazo[1,2-a]pyridine using N-bromosuccinimide.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
2-Methylimidazo[1,2-a]pyridineC₈H₈N₂132.1636-45[1]White solid75-85
This compoundC₈H₇BrN₂211.0690-95Off-white solid80-90

Spectroscopic Data:

2-Methylimidazo[1,2-a]pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.09 (d, J = 6.8 Hz, 1H), 7.58 (d, J = 9.0 Hz, 1H), 7.42 (s, 1H), 7.10 (ddd, J = 9.0, 6.6, 1.2 Hz, 1H), 6.69 (td, J = 6.8, 1.2 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.9, 145.2, 125.0, 123.3, 117.1, 112.1, 108.0, 14.3.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.11 (d, J = 6.8 Hz, 1H), 7.55 (d, J = 9.1 Hz, 1H), 7.14 (ddd, J = 9.1, 6.6, 1.2 Hz, 1H), 6.75 (td, J = 6.8, 1.2 Hz, 1H), 2.51 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 146.7, 144.8, 125.3, 124.5, 117.4, 112.5, 91.8, 13.9.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a C-C bond between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl groups. This is a crucial transformation in the synthesis of complex molecules for drug discovery.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: This compound Arylboronic Acid Base (e.g., K₂CO₃) Catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh₃)₄) Reactants->Catalyst Solvent Add Solvent (e.g., Toluene/H₂O) Catalyst->Solvent Heat Heat to Reflux (e.g., 100 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Aryl-2-methyl- imidazo[1,2-a]pyridine Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-Br ArPd(II)XL2 R¹-Pd(II)(Br)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R²-B(OR)₂ Base ArPd(II)Ar'L2 R¹-Pd(II)(R²)L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance: Imidazo[1,2-a]pyridines as Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including acting as potent kinase inhibitors. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer. The imidazo[1,2-a]pyridine scaffold can serve as a core structure for designing molecules that bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival. The functionalization at the C3 position, facilitated by the bromo-intermediate, is often key to achieving potency and selectivity for specific kinases.

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->KinaseCascade Inhibition

Caption: General signaling pathway illustrating kinase inhibition.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its prevalence in a variety of biologically active molecules, a thorough understanding of its synthesis, characterization, and reactivity is crucial for its application in drug discovery and development.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and estimated physicochemical properties. Data for the closely related analogue, 3-bromoimidazo[1,2-a]pyridine, is included for comparative purposes.

PropertyValueSource/Notes
Molecular Formula C₈H₇BrN₂Calculated
Molecular Weight 211.06 g/mol Calculated
CAS Number 4805-70-3
Appearance SolidInferred from related compounds
Melting Point Not availableFor 3-bromoimidazo[1,2-a]pyridine: 90-95 °C
Boiling Point Not availableHigh boiling point expected
pKa Not availableImidazo[1,2-a]pyridines are basic
Solubility Not availableLikely soluble in organic solvents like DMSO and DMF

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the formation of the 2-methylimidazo[1,2-a]pyridine core followed by electrophilic bromination at the 3-position.

Experimental Protocol: Synthesis of 2-methylimidazo[1,2-a]pyridine

A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. For 2-methylimidazo[1,2-a]pyridine, 2-aminopyridine is reacted with chloroacetone.

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine in ethanol.

  • Add an equimolar amount of chloroacetone to the solution.

  • Add a slight excess of sodium bicarbonate to the reaction mixture to act as a base.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford pure 2-methylimidazo[1,2-a]pyridine.

Experimental Protocol: Bromination of 2-methylimidazo[1,2-a]pyridine

The 3-position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride or Acetic Acid

Procedure:

  • Dissolve 2-methylimidazo[1,2-a]pyridine in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Slowly add one equivalent of the brominating agent (NBS or Br₂) to the solution at room temperature.

  • Stir the reaction mixture for a few hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and then with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, dried, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Condensation->2-Methylimidazo[1,2-a]pyridine Step 1 Bromination Bromination 2-Methylimidazo[1,2-a]pyridine->Bromination Brominating_Agent NBS or Br2 Brominating_Agent->Bromination This compound This compound Bromination->this compound Step 2

Synthesis of this compound.

Spectroscopic Characterization

TechniqueExpected Features for this compound
¹H NMR Aromatic protons on the pyridine ring (typically in the range of δ 7.0-8.5 ppm). A singlet for the methyl group at the 2-position (around δ 2.5 ppm). The absence of a proton signal at the 3-position.
¹³C NMR Signals for the carbon atoms of the fused ring system. The signal for the carbon at the 3-position will be shifted due to the bromine substituent.
FT-IR Characteristic C-H stretching vibrations of the aromatic and methyl groups. C=N and C=C stretching vibrations of the imidazopyridine core. A C-Br stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule (m/z 211 and 213 in a 1:1 ratio due to the bromine isotopes). Fragmentation patterns would involve the loss of the bromine atom and cleavage of the ring system.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are a well-established class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Several studies have implicated this scaffold in the modulation of key cellular signaling pathways.

PI3K/mTOR and AKT/mTOR Pathways

Derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the PI3K/mTOR and AKT/mTOR pathways, which are crucial regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine 3-Bromo-2-methyl- imidazo[1,2-a]pyridine (and derivatives) Imidazopyridine->PI3K Imidazopyridine->mTOR

Inhibition of PI3K/mTOR Pathway.
STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and is implicated in various inflammatory diseases and cancers.

G Cytokine Pro-inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 NF_kappaB NF-κB STAT3->NF_kappaB Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2) NF_kappaB->Inflammatory_Genes Imidazopyridine 3-Bromo-2-methyl- imidazo[1,2-a]pyridine (and derivatives) Imidazopyridine->STAT3 Imidazopyridine->NF_kappaB

Modulation of STAT3/NF-κB Pathway.

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is straightforward, and its structure allows for diverse functionalization. The imidazo[1,2-a]pyridine scaffold is known to interact with key signaling pathways implicated in cancer and inflammation, making it a promising starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its full potential in drug discovery.

References

Spectroscopic and Structural Elucidation of 3-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-2-methylimidazo[1,2-a]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic analysis for the imidazo[1,2-a]pyridine scaffold. Detailed experimental protocols for synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to guide researchers in the characterization of this and similar compounds.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Data from closely related analogs are included for comparison and to aid in spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data
Proton Expected Chemical Shift (ppm) for this compound Reference Chemical Shift (ppm) for Analogs
CH₃~2.52.44 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
H-5~7.8-8.08.01 (d, J=9.1 Hz, for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
H-6~6.8-7.06.78 (dd, J=9.1, 1.8 Hz, for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
H-7~7.2-7.4-
H-8~7.5-7.77.89 (d, J=1.8 Hz, for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)

Note: Expected shifts are based on general principles and data from analogs. Actual shifts may vary.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (ppm) for this compound Reference Chemical Shift (ppm) for Analogs
CH₃~1616.2 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-2~145145.5 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-3~105105.1 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-5~125125.3 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-6~112112.9 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-7~128138.9 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, due to methyl substitution)
C-8~117117.5 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)
C-8a~143143.8 (for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine)

Note: Expected shifts are based on general principles and data from analogs. Actual shifts may vary.

Table 3: Mass Spectrometry Data
Parameter Value
Molecular FormulaC₈H₇BrN₂
Molecular Weight211.06 g/mol
Expected m/z (M⁺)210, 212 (due to Br isotopes)
HRMS (ESI) calcd. for [M+H]⁺210.9869, 212.9848

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

Table 4: IR Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Reference Data (cm⁻¹) for 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide [1]
C-H (Aromatic)3000-31002957, 2926
C=N1630-16501636, 1597, 1570, 1508
C-H (Aromatic, out-of-plane bending)750-850758

Note: The reference data is for the pyridinium bromide salt, which may show slight differences from the free base.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-aminopyridine

  • α-bromoacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Synthesis of 2-methylimidazo[1,2-a]pyridine:

    • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

    • Add α-bromoacetone (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Bromination of 2-methylimidazo[1,2-a]pyridine:

    • Dissolve the purified 2-methylimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Drop the solution onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for HRMS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further, dilute a small aliquot of this solution with the mobile phase solvent.

Acquisition:

  • Infuse the sample solution into the ion source.

  • Acquire the mass spectrum in the appropriate mass range.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 2-aminopyridine 2-aminopyridine Reaction1 Cyclization 2-aminopyridine->Reaction1 alpha-bromoacetone alpha-bromoacetone alpha-bromoacetone->Reaction1 Intermediate 2-methylimidazo[1,2-a]pyridine Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 NBS NBS Reaction2 Bromination NBS->Reaction2 Product This compound Reaction2->Product Purification2 Column Chromatography / Recrystallization Product->Purification2 Purification1->Reaction2 NMR 1H & 13C NMR Purification2->NMR IR FT-IR Purification2->IR MS Mass Spectrometry Purification2->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and characterization.

data_interpretation Structure This compound NMR NMR (Proton & Carbon Environment) Structure->NMR IR FT-IR (Functional Groups) Structure->IR MS Mass Spec (Molecular Weight & Formula) Structure->MS

Caption: Spectroscopic data interpretation for structural elucidation.

References

The Ascendant Therapeutic Potential of 3-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-2-methylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research, focusing on the anticancer, antimicrobial, and kinase inhibitory properties of these derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)2.55[1]
Derivative AHeLa (Cervical)3.89[1]
Derivative BHCT-116 (Colon)3.5 - 61.1[2]
Derivative CA549 (Lung)5.988 ± 0.12[3]
Compound 18MCF-7 (Breast)14.81 ± 0.20[4]
Compound 12HT-29 (Colon)4.15 ± 2.93[4]
Compound 18B16F10 (Melanoma)14.39 ± 0.04[4]
Compound 6A375 (Melanoma)9.7
Compound 6HeLa (Cervical)35.0
IP-5HCC1937 (Breast)45
IP-6HCC1937 (Breast)47.7
Compound 16hHeLa (Cervical)More potent than cisplatin[5]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have indicated that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Antimicrobial_Workflow Start Start: Synthesized Imidazo[1,2-a]pyridine Derivatives Prepare_Compounds Prepare Stock Solutions and Serial Dilutions Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates with Bacteria and Compounds Prepare_Compounds->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End: Quantitative Antimicrobial Activity Data (MIC) Read_Results->End Kinase_Inhibitor_Development Scaffold Imidazo[1,2-a]pyridine Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Screening High-Throughput Screening (Kinase Panel) Synthesis->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improved Potency & Selectivity) SAR->Lead_Opt Lead_Opt->SAR Iterative Process Preclinical Preclinical Development Lead_Opt->Preclinical

References

The 3-Bromo-2-methylimidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This bicyclic aromatic system, containing a bridgehead nitrogen atom, is a key structural motif in numerous clinically used drugs such as zolpidem, alpidem, and zolimidine.[1][3] Among its various substituted analogues, the 3-bromo-2-methylimidazo[1,2-a]pyridine core has emerged as a particularly valuable building block in drug discovery. The presence of a bromine atom at the 3-position provides a convenient handle for further structural modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.[4] This guide provides a comprehensive overview of the synthesis, biological applications, and mechanistic insights of compounds derived from the this compound scaffold.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. A common and effective method involves a two-step process starting with the synthesis of the 2-methylimidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position.

General Experimental Protocol for the Synthesis of 2-Methylimidazo[1,2-a]pyridine

A widely employed method for the synthesis of the 2-methylimidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, such as chloroacetone or bromoacetone.[2]

Materials:

  • Substituted 2-aminopyridine

  • Chloroacetone or Bromoacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq), the α-haloketone (1.2 eq), and sodium bicarbonate (1.2 eq) in ethanol.

  • Stir the reaction mixture at reflux (approximately 70-80 °C) for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-methylimidazo[1,2-a]pyridine derivative.

General Experimental Protocol for the Bromination of 2-Methylimidazo[1,2-a]pyridine

The synthesized 2-methylimidazo[1,2-a]pyridine can then be regioselectively brominated at the electron-rich C3 position.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the 2-methylimidazo[1,2-a]pyridine derivative (1.0 eq) in a suitable solvent such as acetonitrile or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired this compound.

A direct synthesis of 3-bromoimidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) has also been reported.[3]

Biological Activities and Therapeutic Potential

The this compound scaffold serves as a versatile template for the development of potent and selective therapeutic agents across a wide range of diseases. The ability to introduce diverse substituents at the C3 position via cross-coupling reactions has enabled the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Anticancer Activity

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12b Hep-2 (Laryngeal)20 ± 1.64[5]
HepG2 (Hepatocellular)18 ± 1.32[5]
MCF-7 (Breast)21 ± 1.64[5]
A375 (Skin)16 ± 0.96[5]
IP-5 HCC1937 (Breast)45[6]
IP-6 HCC1937 (Breast)47.7[6]
4c (CLK1 inhibitor) Not specified0.7 (CLK1 IC₅₀)[7]
4c (DYRK1A inhibitor) Not specified2.6 (DYRK1A IC₅₀)[7]
11 (Akt inhibitor) Not specified0.64 (Akt1 IC₅₀)[8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition

A primary mechanism through which many this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mutations in the c-KIT receptor tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST).[9] Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent c-KIT inhibitors, with some showing activity against imatinib-resistant mutants.[9]

cKIT_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCF SCF c-KIT c-KIT Receptor SCF->c-KIT Binds & Activates PI3K PI3K c-KIT->PI3K Activates Grb2 Grb2 c-KIT->Grb2 Recruits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Bromo-2-methylimidazo [1,2-a]pyridine Derivative Inhibitor->c-KIT Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and Akt.[6][8]

PI3K_Akt_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor 3-Bromo-2-methylimidazo [1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

A variety of in vitro kinase inhibition assays can be used to determine the potency of compounds against specific kinases. A common method is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Recombinant human kinase (e.g., c-KIT, PI3K, Akt)

  • Substrate peptide or protein

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • This compound derivatives

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Certain derivatives of the this compound scaffold have demonstrated antimicrobial properties. For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus.[12]

Table 2: Antimicrobial Activity of a 3-Bromo-2-methylimidazo[1,2-a]pyridinium Derivative

CompoundMicroorganismMIC (µg/mL)Reference
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 - 2700[12]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Anti-inflammatory and Analgesic Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been explored for their anti-inflammatory and analgesic properties. Some compounds have shown to be inhibitors of cyclooxygenase-2 (COX-2) and have demonstrated efficacy in animal models of inflammation and pain.[13]

Table 3: Anti-inflammatory and Analgesic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDActivityIn Vitro/In Vivo ModelIC₅₀/ED₅₀Reference
LASSBio-1145 Anti-inflammatoryCarrageenan-induced rat paw edemaED₅₀ = 8.7 µmol/kg[13]
AnalgesicAcetic acid-induced writhing in miceED₅₀ = 22.7 µmol/kg[13]
COX-2 InhibitionIn vitro assayIC₅₀ = 2.8 µM[13]

Pharmacokinetic Properties

For a drug candidate to be successful, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While extensive pharmacokinetic data for this compound derivatives is not widely published in the initial search results, the structural modifications enabled by the 3-bromo handle allow for the optimization of these properties. For instance, the introduction of polar groups can improve solubility, while the incorporation of metabolically stable moieties can enhance bioavailability.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the ease of functionalization at the C3 position have made it an attractive starting point for the development of a wide array of biologically active molecules. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents highlights the significant therapeutic potential of this scaffold.

Future research in this area will likely focus on:

  • The development of more efficient and environmentally friendly synthetic methodologies.

  • The exploration of novel biological targets for this class of compounds.

  • The use of computational modeling and structure-based drug design to create more potent and selective inhibitors.

  • In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Imidazo[1,2-a]pyridine Compounds for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and rigid conformational framework have made it a versatile template for the design of a plethora of therapeutic agents. This technical guide delves into the rich history of imidazo[1,2-a]pyridine compounds, from their initial discovery to their evolution into a cornerstone of modern drug development. We will explore the seminal synthetic methodologies, key milestones in understanding their biological activities, and provide detailed experimental protocols for their synthesis and evaluation.

The Dawn of a Scaffold: The Tschitschibabin Synthesis

The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin. While investigating the reactions of 2-aminopyridine, he reported the first synthesis of the imidazo[1,2-a]pyridine ring system. The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] This fundamental reaction laid the groundwork for all subsequent explorations of this remarkable heterocyclic system.

Experimental Protocol: The Classical Tschitschibabin Synthesis (Conceptual)

While the original 1925 publication in Berichte der deutschen chemischen Gesellschaft is not readily accessible in English, based on numerous subsequent reports and the general understanding of the reaction, a conceptual protocol can be outlined as follows:

Reaction: 2-Aminopyridine + α-Bromoacetophenone → 2-Phenylimidazo[1,2-a]pyridine

Reagents and Conditions:

  • Starting Materials: 2-Aminopyridine and an α-haloketone (e.g., α-bromoacetophenone).

  • Solvent: Typically a high-boiling point solvent or, in some early examples, neat (solvent-free) conditions at elevated temperatures.

  • Temperature: The reaction was often carried out at high temperatures, sometimes in a sealed tube, to drive the condensation and cyclization.[1]

  • Work-up: The reaction mixture would be cooled, and the product isolated through crystallization, often after neutralization with a base to remove any hydrohalic acid formed.

This initial synthesis, though perhaps low-yielding by modern standards, opened the door to a new class of heterocyclic compounds with intriguing properties that would be explored in the decades to come.

The Evolution of Synthesis: From Harsh Conditions to Green Chemistry

Following Tschitschibabin's discovery, the synthesis of imidazo[1,2-a]pyridines has undergone significant evolution. Early methods often required harsh reaction conditions, limiting the scope and functional group tolerance. However, the inherent value of the scaffold spurred the development of more efficient and versatile synthetic strategies.

Modern approaches focus on milder reaction conditions, improved yields, and greater molecular diversity. These include:

  • Microwave-assisted synthesis: This technique dramatically reduces reaction times and often improves yields.[2]

  • Multicomponent reactions: One-pot reactions involving three or more starting materials have become a powerful tool for rapidly generating libraries of diverse imidazo[1,2-a]pyridine derivatives.[3]

  • Catalyst- and solvent-free conditions: In a move towards greener chemistry, methods have been developed that proceed efficiently without the need for catalysts or harmful organic solvents.[3]

  • Oxidative coupling and C-H functionalization: These advanced techniques allow for the direct formation of C-C and C-N bonds, providing novel pathways to functionalized imidazo[1,2-a]pyridines.[3]

Synthesis_Evolution Tschitschibabin Tschitschibabin Synthesis (1925) - 2-Aminopyridine + α-Haloketone - Harsh Conditions Modern Modern Synthetic Methods - Milder Conditions - Higher Yields & Diversity Tschitschibabin->Modern Evolution Microwave Microwave-Assisted Synthesis Modern->Microwave MCR Multicomponent Reactions Modern->MCR Green Catalyst/Solvent-Free Modern->Green Advanced Oxidative Coupling & C-H Functionalization Modern->Advanced

A Scaffold for Healing: The Discovery of Biological Activities

The true potential of the imidazo[1,2-a]pyridine core began to be realized with the discovery of its diverse biological activities. This has led to the development of several important drugs and a vast number of compounds with promising therapeutic potential.

The "Z-Drugs": A Revolution in Sleep Aids

Perhaps the most well-known application of the imidazo[1,2-a]pyridine scaffold is in the development of the "Z-drugs," a class of non-benzodiazepine hypnotics.

  • Zolpidem (Ambien®): First synthesized in the early 1980s and approved by the FDA in 1992, zolpidem became a widely prescribed treatment for insomnia.[4] It acts as a selective agonist at the benzodiazepine site of the GABA-A receptor.

  • Alpidem: Another imidazo[1,2-a]pyridine derivative, alpidem, was developed as an anxiolytic agent.[5]

The discovery of these drugs highlighted the potential of the imidazo[1,2-a]pyridine scaffold to modulate central nervous system activity.

The Fight Against Cancer and Tuberculosis

In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as anti-infective and anti-cancer agents. The scaffold has proven to be a fertile ground for the discovery of compounds with potent activity against a range of challenging diseases.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[6]
IP-6 HCC1937 (Breast)47.7[6]
Compound 12b Hep-2 (Laryngeal)11[2]
Compound 12b HepG2 (Liver)13[2]
Compound 12b MCF-7 (Breast)11[2]
Compound 12b A375 (Melanoma)11[2]
Compound 12 HT-29 (Colon)4.15[7]
Compound 18 MCF-7 (Breast)14.81[7]

Table 2: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6 H37Rv0.05[1]
IPA-9 H37Rv0.4[1]
IPS-1 H37Rv0.4[1]
Compound 1 H37Rv0.027[1]
Compound 5 H37Rv0.0625[1]
Compound 6b H37Rv1.6
Compound 6c H37Rv1.6
Compound 6e H37Rv3.12

Key Experimental Protocols

For researchers and drug development professionals, access to reliable experimental protocols is paramount. This section provides detailed methodologies for the synthesis of a key imidazo[1,2-a]pyridine drug and for the evaluation of anticancer and anti-tubercular activity.

Synthesis of Zolpidem

The synthesis of zolpidem typically involves a multi-step process. A common route is outlined below:

Zolpidem_Synthesis cluster_0 Step 1: Imidazo[1,2-a]pyridine formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Amidation A 2-Amino-5-methylpyridine C 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine A->C B 4-Methyl-α-bromoacetophenone B->C D 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine F 3-Formyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine D->F E POCl3, DMF E->F G 3-Formyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine I 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxylic acid G->I H KMnO4 or other oxidant H->I J Carboxylic Acid Intermediate L Zolpidem J->L K SOCl2, then Dimethylamine K->L

Detailed Protocol for a Modern Zolpidem Synthesis:

A variety of synthetic routes to zolpidem have been reported. One common laboratory-scale synthesis involves the following key steps:

  • Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: This is typically achieved through a modified Tschitschibabin reaction between 2-amino-5-methylpyridine and 2-bromo-4'-methylacetophenone.

  • Introduction of the acetamide side chain: This can be accomplished through various methods, such as a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, followed by oxidation to the carboxylic acid and subsequent amidation with dimethylamine.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The imidazo[1,2-a]pyridine compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-tubercular Activity Assessment: The Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol Overview:

  • Compound Preparation: The imidazo[1,2-a]pyridine compounds are serially diluted in a 96-well microplate.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds. Control wells with and without bacteria are included.

  • Incubation: The plates are incubated for several days (typically 5-7 days) to allow for bacterial growth.

  • Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.

  • Re-incubation: The plates are incubated for another 24-48 hours.

  • Visual or Fluorometric Reading: In the presence of viable bacteria, the blue Alamar Blue is reduced to the pink and fluorescent resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Future Directions

The journey of imidazo[1,2-a]pyridine compounds is far from over. Ongoing research continues to uncover new biological targets and therapeutic applications for this versatile scaffold. The development of more sophisticated synthetic methodologies, including flow chemistry and automated synthesis, will undoubtedly accelerate the discovery of new lead compounds.[5] Furthermore, a deeper understanding of the structure-activity relationships and the mechanisms of action of these compounds will pave the way for the design of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. The legacy of Tschitschibabin's initial discovery continues to inspire chemists and biologists to explore the vast potential of this remarkable heterocyclic system.

References

Technical Guide: Physical and Chemical Characteristics of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its known biological context. The information presented herein is intended to support research and development efforts in pharmacology and materials science.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is crucial to distinguish the neutral form of this compound from its salts, such as the commonly synthesized 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, as their physical properties differ significantly.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 4805-70-3[1]
Melting Point 73 °C[2]
Appearance Not definitively reported; related compounds are colorless to yellow liquids or solids.
Solubility No specific data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a CDCl₃ solvent is characterized by the following signals:

  • δ 7.87 (s, 1H)

  • δ 7.56 (s, 1H)

  • δ 7.51 (d, J = 9.2 Hz, 1H)

  • δ 7.07 (d, J = 9.2 Hz, 1H)

  • δ 2.36 (s, 3H, CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays the following chemical shifts (in ppm):

  • 144.9

  • 133.3

  • 127.7

  • 122.9

  • 121.4

  • 117.2

  • 94.2

  • 18.3

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the elemental composition C₈H₈BrN₂⁺. Mass spectrometry data of the related bromide salt has shown molecular ion peaks at m/z values of 212 and 210, consistent with the isotopic pattern of bromine.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=N and C=C stretching vibrations within the fused ring system, and a C-Br stretching vibration.

Experimental Protocols

Synthesis of 2-methylimidazo[1,2-a]pyridine (Precursor)

The synthesis of the precursor, 2-methylimidazo[1,2-a]pyridine, can be achieved through the reaction of 2-aminopyridine derivatives. Several synthetic strategies have been reported for this class of compounds, often involving condensation reactions. A common method involves the reaction of 2-aminopyridine with a suitable ketone or a related three-carbon synthon.

Synthesis of this compound

The bromination of 2-methylimidazo[1,2-a]pyridine at the C3 position is typically achieved via electrophilic substitution. The electron-rich nature of the imidazo[1,2-a]pyridine ring system, particularly at the C3 position, makes it susceptible to attack by electrophilic brominating agents.

A detailed protocol for the synthesis of the bromide salt, which involves the formation of the neutral this compound as an intermediate, is described in the literature.[3] The general steps involve:

  • Formation of 2-methylimidazo[1,2-a]pyridine: This is typically the first step, as outlined in 4.1.

  • Bromination: The 2-methylimidazo[1,2-a]pyridine is then reacted with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the 3-bromo derivative.

  • Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This may involve quenching excess brominating agent, extraction, and washing. The final product is then purified, typically by column chromatography or recrystallization.

Biological Activity and Applications

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]

The bromide salt of this compound has demonstrated antimicrobial properties against Staphylococcus aureus.[3] While specific signaling pathways for this particular compound have not been extensively elucidated, the antimicrobial mechanism of action for imidazo[1,2-a]pyridine derivatives may involve various cellular pathways.[5] Some studies on related compounds suggest that they may act as inhibitors of key bacterial enzymes or interfere with cell wall synthesis.[5]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Bromination cluster_2 Purification 2-aminopyridine 2-aminopyridine Reaction1 Condensation/Cyclization 2-aminopyridine->Reaction1 Ketone Ketone Ketone->Reaction1 2-methylimidazo[1,2-a]pyridine 2-methylimidazo[1,2-a]pyridine Reaction1->2-methylimidazo[1,2-a]pyridine Reaction2 Electrophilic Substitution 2-methylimidazo[1,2-a]pyridine->Reaction2 Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction2 This compound This compound Reaction2->this compound Purification Column Chromatography/ Recrystallization This compound->Purification Pure_Product Pure 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Purification->Pure_Product

A generalized workflow for the synthesis of this compound.

References

Structural Analysis of 3-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational studies to present a thorough overview of its structural and spectroscopic characteristics.

Core Molecular Structure

This compound belongs to the imidazo[1,2-a]pyridine class of fused N-heterocycles. The core structure consists of a pyridine ring fused to an imidazole ring. In this derivative, a methyl group is substituted at the 2-position and a bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold.

Below is a diagram illustrating the logical relationship of the core components of the molecule.

A Pyridine Ring C Imidazo[1,2-a]pyridine Core A->C B Imidazole Ring B->C F This compound C->F D Methyl Group (at C2) D->F E Bromine Atom (at C3) E->F cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Aminopyridine + α-haloketone B Cyclization A->B C Imidazo[1,2-a]pyridine Core B->C D Bromination C->D E This compound D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H I NMR Spectroscopy H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L X-ray Crystallography H->L A Define Molecular Structure B Select DFT Functional and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D E NMR/Spectra Prediction C->E F Analysis of Results D->F E->F

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of the 3-Bromo-2-methylimidazo[1,2-a]pyridine scaffold based on studies of its derivatives. As of the latest literature review, specific experimental data on the biological activity and therapeutic targets of the unmodified this compound are not extensively available in the public domain. The information presented herein is based on the activities of structurally related imidazo[1,2-a]pyridine derivatives and provides a predictive framework for the potential applications of the core compound.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential in oncology, inflammation, and infectious diseases.[2] This guide consolidates the current understanding of the potential therapeutic targets for compounds based on the this compound core, drawing from research on its analogues.

Potential Therapeutic Targets

Based on the biological evaluation of various derivatives, the imidazo[1,2-a]pyridine scaffold shows promise in modulating key signaling pathways implicated in cancer and inflammation.

Oncology

The imidazo[1,2-a]pyridine nucleus is a recurring motif in the design of novel anticancer agents.[3] Key signaling pathways potentially targeted by derivatives of this compound include:

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[4] A derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, has been identified as a potent inhibitor of the p110α subunit of PI3K.[5] This suggests that the 2-methylimidazo[1,2-a]pyridine core is a viable scaffold for developing PI3K inhibitors.

  • STAT3/NF-κB Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that play pivotal roles in chronic inflammation and tumorigenesis.[1] A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, has been shown to exert anti-inflammatory effects by suppressing both STAT3 and NF-κB signaling pathways.[1]

Inflammation

Chronic inflammation is a key driver of various pathologies, including cancer. The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives highlight their potential in treating inflammation-related diseases.

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several 3-arylamine-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[6]

Quantitative Data for Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against their respective targets. It is important to note that these are not data for this compound itself but for its structural analogues.

CompoundTargetAssay TypeIC50 (µM)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K p110αScintillation Proximity Assay0.67[5]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)MDA-MB-231 cellsMTT Assay~30 (significant cytotoxicity)[1]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)SKOV3 cellsMTT Assay~40 (significant cytotoxicity)[1]
LASSBio-1135 (a 3-arylamine-imidazo[1,2-a]pyridine derivative)human PGHS-2Enzymatic Assay18.5[6]
LASSBio-1145 (a 3-arylamine-imidazo[1,2-a]pyridine derivative)human PGHS-2Enzymatic Assay2.8[6]
Compound 12 (3-amino-2-(nitro-substituted)-imidazo[1,2-a]pyridine derivative)HT-29 cellsCytotoxicity Assay4.15 ± 2.93[7]
Compound 14 (3-amino-2-(tolyl)-imidazo[1,2-a]pyridine derivative)B16F10 cellsCytotoxicity Assay21.75 ± 0.81[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression Gene Expression (e.g., Bcl-2, COX-2, iNOS) LPS_Receptor LPS Receptor (e.g., TLR4) IKK IKK LPS_Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Experimental_Workflow Compound 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, SKOV3) Compound->Cell_Culture Enzymatic Enzymatic Assays (PI3K, COX-2) Compound->Enzymatic Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Pathway Pathway Analysis (Western Blot) Cell_Culture->Pathway Data Data Analysis (IC50, Pathway Modulation) Cytotoxicity->Data Enzymatic->Data Pathway->Data

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-2-methylimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 heterocyclic system that is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The functionalization of this core structure is of paramount importance for the development of new therapeutic agents. 3-Bromo-2-methylimidazo[1,2-a]pyridine is a key intermediate that allows for the introduction of diverse molecular fragments at the 3-position through various transition metal-catalyzed cross-coupling reactions.[3] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Application Notes

The C3 position of the imidazo[1,2-a]pyridine ring is a common site for substitution to modulate the pharmacological activity of the resulting compounds.[4] The bromine atom at this position in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling this compound with a variety of organoboron compounds, such as boronic acids and their esters.[5][6] This allows for the synthesis of 3-aryl and 3-heteroaryl derivatives, which are common motifs in biologically active molecules. The reaction is typically catalyzed by a palladium complex and requires a base.[6]

  • Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between this compound and terminal alkynes.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The resulting 3-alkynylimidazo[1,2-a]pyridines are valuable intermediates that can be further elaborated, or they can themselves be of interest for their biological or material properties.[9]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[10][11] This provides direct access to 3-aminoimidazo[1,2-a]pyridine derivatives, which are important pharmacophores. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base.[10][12]

Data Presentation

The following tables summarize representative reaction conditions for the cross-coupling of this compound. The data is compiled from general protocols for similar substrates and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Data adapted from general procedures for substituted bromopyridines.[5]

Table 2: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT389
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (2)Toluene60685
31-HeptynePdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2)DMF801278

Data adapted from general procedures for Sonogashira couplings.[5][7]

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001890
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102482
3BenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.5)t-BuOH901688

Data adapted from general procedures for Buchwald-Hartwig aminations.[5][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[5][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination.[5][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

G General Workflow for Cross-Coupling Reactions A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill C Reagent Addition B->C Substrate, Catalyst, Base, Solvent D Reaction C->D Heating/Stirring E Work-up D->E Quenching/Extraction F Purification E->F Column Chromatography G Product F->G

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R-X) pd_b R-Pd(II)L2-OR' pd_complex->pd_b Ligand Exchange (Base) product_complex R-R'-Pd(II)L2 pd_b->product_complex Transmetalation (R'-B(OR)2) product_complex->pd0 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)L2-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_cycle Cu(I) Acetylide Formation cu_cycle->pd_complex Cu-C≡CR'

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R-X) pd_amide R-Pd(II)L2-NR'R'' pd_complex->pd_amide Amine Coordination & Deprotonation (HNR'R'', Base) pd_amide->pd0 Reductive Elimination (R-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of therapeutics targeting various diseases. The functionalization of this core structure is of paramount importance for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. 3-Bromo-2-methylimidazo[1,2-a]pyridine is a key building block that allows for the introduction of diverse molecular fragments at the C3-position through various modern cross-coupling reactions.

These application notes provide detailed protocols for the functionalization of this compound via several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The presented methodologies are designed to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel imidazo[1,2-a]pyridine derivatives for drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the functionalization of this compound, these reactions offer a versatile platform to introduce aryl, heteroaryl, amino, and alkynyl moieties. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B R-X (Aryl Halide) C Transmetalation Complex B->C Organometallic Reagent (Nu-M) D Reductive Elimination Product C->D Reductive Elimination D->A Product (R-Nu)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methylimidazo[1,2-a]pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions.[1]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.

  • Add the Palladium(0) tetrakis(triphenylphosphine) catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-methylimidazo[1,2-a]pyridine product.

Suzuki-Miyaura Workflow reagents Combine Reactants: This compound Arylboronic acid K3PO4 catalyst Add Pd(PPh3)4 Catalyst reagents->catalyst solvent Add Dioxane/Water catalyst->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Cool, Dilute, Extract monitor->workup purify Purify by Column Chromatography workup->purify product 3-Aryl-2-methylimidazo[1,2-a]pyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.

General Considerations for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle. A variety of primary and secondary amines can be used as coupling partners.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate and Xantphos to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide.

  • Add this compound.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-methylimidazo[1,2-a]pyridine.

Buchwald-Hartwig Workflow reagents Combine in Schlenk Tube: Pd(OAc)2, Xantphos, NaOtBu This compound solvent Add Toluene reagents->solvent amine Add Amine solvent->amine heat Heat to 80-110 °C amine->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Cool, Quench, Extract monitor->workup purify Purify by Column Chromatography workup->purify product 3-Amino-2-methylimidazo[1,2-a]pyridine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methylimidazo[1,2-a]pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

Comparative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines

The following table presents the scope of the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, providing insights into the expected reactivity and yields for the structurally similar this compound.[2]

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98
22-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine96
32-Amino-3-bromopyridine4-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94
42-Amino-3-bromopyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
52-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine90
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-2-methylimidazo[1,2-a]pyridine.

Sonogashira Workflow reagents Combine in Schlenk Flask: This compound Pd(PPh3)2Cl2, CuI atmosphere Inert Atmosphere (Argon) reagents->atmosphere additions Add Solvent, Base, and Alkyne atmosphere->additions react Stir at RT or Heat additions->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Filter, Wash, Dry monitor->workup purify Purify by Column Chromatography workup->purify product 3-Alkynyl-2-methylimidazo[1,2-a]pyridine purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Stille Coupling: Synthesis of 3-Substituted-2-methylimidazo[1,2-a]pyridines

The Stille coupling involves the reaction of an organohalide with an organotin compound and is known for its tolerance of a wide variety of functional groups.[3][4] However, the toxicity of organotin reagents is a significant drawback.[3][4]

General Considerations for Stille Coupling

The Stille reaction typically employs a palladium(0) catalyst and can be performed under relatively mild conditions. The reactivity of the organotin reagent is influenced by the organic groups attached to the tin atom, with vinyl, alkynyl, and aryl groups transferring more readily.

Detailed Experimental Protocol: Stille Coupling

This is a general protocol and may require optimization for specific substrates.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The work-up often involves a fluoride wash (e.g., with aqueous KF) to remove the tin byproducts.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Workflow reagents Combine Reactants: This compound Pd(PPh3)4 solvent Add Anhydrous Solvent reagents->solvent stannane Add Organostannane solvent->stannane heat Heat to 80-110 °C stannane->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Fluoride Wash, Extraction monitor->workup purify Purify by Column Chromatography workup->purify product 3-Substituted-2-methylimidazo[1,2-a]pyridine purify->product

Caption: Experimental workflow for the Stille coupling.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings offer a powerful and versatile toolkit for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. The choice of a specific methodology will depend on the desired final product and the available starting materials. These reactions are fundamental for the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, which is crucial for the development of new therapeutic agents. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: 3-Bromo-2-methylimidazo[1,2-a]pyridine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylimidazo[1,2-a]pyridine is a key heterocyclic intermediate extensively utilized in the synthesis of a variety of pharmaceuticals. Its unique structural framework allows for versatile functionalization, particularly at the C3 position, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent application in the preparation of prominent drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem, as well as related compounds like saripidem and necopidem.

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its wide range of biological activities.[1] Drugs incorporating this core structure are known to interact with central nervous system targets, most notably the GABA-A receptors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 2-aminopyridine with an appropriate α-haloketone, followed by regioselective bromination at the C3 position.

Experimental Protocol: Synthesis of 2-methylimidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures for the synthesis of the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Slowly add chloroacetone (1.1 eq) to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 2-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography on silica gel.

Experimental Protocol: Bromination of 2-methylimidazo[1,2-a]pyridine

This protocol describes the regioselective bromination at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • 2-methylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure product.

Application in Drug Synthesis

This compound serves as a versatile precursor for introducing various functionalities at the C3 position through cross-coupling reactions, which is a key step in the synthesis of several drugs.

Synthesis of Zolpidem

Zolpidem is a widely used short-acting nonbenzodiazepine hypnotic.[2] Its synthesis often involves the preparation of the core intermediate, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine, followed by functionalization at the C3 position.[3][4] A common route involves the condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.[2] The subsequent introduction of the acetamide side chain at the C3 position can be achieved through various methods, including the Mannich reaction followed by cyanation and hydrolysis.[4]

Workflow for a Common Zolpidem Synthesis Route

G A 2-Amino-5-methylpyridine C 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine A->C B 2-Bromo-4'-methylacetophenone B->C D Mannich Reaction (Formaldehyde, Dimethylamine) C->D E 3-(Dimethylaminomethyl) derivative D->E F Quaternization (Methyl Iodide) E->F G Quaternary ammonium salt F->G H Cyanation (NaCN) G->H I 3-Acetonitrile derivative H->I J Hydrolysis I->J K 3-Acetic acid derivative J->K L Amidation (Dimethylamine) K->L Z Zolpidem L->Z G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 3-Aryl-2-methylimidazo[1,2-a]pyridine C->D C-C Bond Formation G A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) A->C B Amine (R₂NH) B->C D 3-Amino-2-methylimidazo[1,2-a]pyridine C->D C-N Bond Formation G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre Synthesizes GABA_syn GABA GABA_pre->GABA_syn Release into Synaptic Cleft GABA_R GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel (Closed) Cl_channel_open Chloride (Cl⁻) Channel (Open) GABA_R->Cl_channel_open Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl⁻ Influx Sedation Sedative/Hypnotic Effects Hyperpolarization->Sedation Leads to GABA_syn->GABA_R Binds to Zolpidem Zolpidem Zolpidem->GABA_R Positive Allosteric Modulation

References

Application of 3-Bromo-2-methylimidazo[1,2-a]pyridine in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methylimidazo[1,2-a]pyridine and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 2-position provides a unique chemical entity with significant potential for the development of novel anticancer agents. These compounds have demonstrated considerable cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

This document provides a comprehensive overview of the application of this compound and its analogs in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Data Presentation

The anticancer activity of various 3-substituted imidazo[1,2-a]pyridine derivatives has been evaluated across numerous cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potency.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 12HT-29 (Colon)4.15 ± 2.93[1]
Imidazo[1,2-a]pyridine derivative 18HT-29 (Colon)10.11 ± 0.70[1]
Imidazo[1,2-a]pyridine derivative 11HT-29 (Colon)18.34 ± 1.22[1]
Imidazo[1,2-a]pyridine derivative 18MCF-7 (Breast)14.81 ± 0.20[1]
Imidazo[1,2-a]pyridine derivative 11MCF-7 (Breast)20.47 ± 0.10[1]
Imidazo[1,2-a]pyridine derivative 18B16F10 (Melanoma)14.39 ± 0.04[1]
Imidazo[1,2-a]pyridine derivative 14B16F10 (Melanoma)21.75 ± 0.81[1]
Novel Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45[2][3]
Novel Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7[2][3]
Novel Imidazo[1,2-a]pyridine (IP-7)HCC1937 (Breast)79.6[2][3]
Imidazo[1,2-a]pyridine derivative 6hMDA-MB-231 (Breast)24.72[4]
Imidazo[1,2-a]pyridine derivative 6aMDA-MB-231 (Breast)38.9[4]
Imidazo[1,2-a]pyridine derivative 6hA549 (Lung)42.96[4]
Imidazo[1,2-a]pyridine derivative 6aA549 (Lung)58.57[4]

Signaling Pathways and Mechanisms of Action

Research has shown that this compound derivatives exert their anticancer effects by modulating several critical signaling pathways. The most prominently reported mechanisms include the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many human cancers. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[2][8]

Apoptosis_Pathway Compound 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cells.[2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multiskan plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes on a shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add compound dilutions B->C D Incubate 48-72h C->D E Add MTT D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins involved in signaling pathways and apoptosis.[2][3]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells by trypsinization.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

This compound and its derivatives represent a valuable and versatile scaffold for the development of novel anticancer therapeutics. Their ability to induce cytotoxicity in a range of cancer cell lines, coupled with their mechanisms of action that involve the inhibition of key oncogenic signaling pathways and the induction of apoptosis, underscores their potential in cancer treatment. The provided protocols offer a foundational framework for researchers to further explore the anticancer activities of this promising class of compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy.

References

Application Notes and Protocols: Antimicrobial Screening of 3-Bromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of 3-Bromo-2-methylimidazo[1,2-a]pyridine analogs. The included protocols are based on established methodologies for determining the efficacy of novel antimicrobial agents.

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and analogs of this compound represent a promising scaffold for the discovery of novel therapeutics. This document outlines the standard protocols for preliminary and quantitative antimicrobial screening of these compounds.

Data Presentation

The antimicrobial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents hypothetical MIC values for a series of this compound analogs against common Gram-positive and Gram-negative bacteria for illustrative purposes.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)MIC (µg/mL) vs. B. subtilis (ATCC 6633)
IMP-Br-01-H1664>1288
IMP-Br-02-CH38321284
IMP-Br-03-Cl416642
IMP-Br-04-OCH332>128>12816
IMP-Br-05-NO228321
Ciprofloxacin(Positive Control)0.250.0150.50.125
DMSO(Negative Control)>128>128>128>128

Note: The data presented in this table is for illustrative purposes only and may not represent the actual antimicrobial activities of the compounds. One study has reported that 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml.[1]

Experimental Protocols

Agar Well Diffusion Assay (Preliminary Screening)

This method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Preparation: Aseptically punch wells into the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacteria Inoculum->Inoculate Plates Prepare MHA Plates Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds and Controls to Wells Create_Wells->Add_Compounds Incubate Incubate at 37°C for 18-24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Agar Well Diffusion Assay Workflow
Broth Microdilution Assay (MIC Determination)

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the agar well diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions, the growth control wells. Add 50 µL of sterile broth to the negative control wells. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Dilution Prepare Serial Dilutions of Compounds in 96-well Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Controls Prepare Growth and Negative Controls Controls->Incubate Determine_MIC Determine MIC (Visual or OD Measurement) Incubate->Determine_MIC

Broth Microdilution Assay Workflow

Logical Relationship in Antimicrobial Drug Discovery

The discovery and development of new antimicrobial agents from a chemical scaffold like this compound follows a logical progression from initial screening to lead optimization.

Drug_Discovery_Logic Start Synthesis of This compound Analog Library Screening Primary Screening (e.g., Agar Well Diffusion) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID MIC_Det Quantitative Analysis (MIC Determination) Hit_ID->MIC_Det SAR Structure-Activity Relationship (SAR) Studies MIC_Det->SAR Lead_Opt Lead Optimization (Improved Potency & Safety) SAR->Lead_Opt Preclinical Preclinical Studies (In vivo Efficacy & Toxicology) Lead_Opt->Preclinical

Logical Flow of Antimicrobial Discovery

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. This scaffold is a key structural motif in a number of commercially available drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, antiviral, and hypnotic properties. The development of efficient and versatile synthetic routes to access structurally diverse imidazo[1,2-a]pyridine derivatives is therefore a critical area of research.

These application notes provide detailed experimental protocols for three distinct and effective methods for the synthesis of imidazo[1,2-a]pyridine derivatives: a one-pot multicomponent reaction, a microwave-assisted synthesis, and a copper-catalyzed synthesis. The protocols are designed to be readily implemented in a standard organic chemistry laboratory.

Method 1: One-Pot Ultrasound-Assisted Groebke–Blackburn–Bienaymé (GBB) Multicomponent Synthesis

This method describes a green and efficient one-pot synthesis of imidazo[1,2-a]pyridine derivatives via an ultrasound-assisted Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1] This approach utilizes water as a solvent and ammonium chloride as a catalyst, aligning with the principles of green chemistry.

Experimental Protocol
  • Reactant Preparation: In a suitable reaction vessel, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

  • Solvent and Catalyst Addition: Add water (5 mL) to the reaction mixture.

  • Catalyst Introduction: Add ammonium chloride (NH₄Cl) (10 mol%).

  • Reaction Conditions: Place the reaction vessel in an ultrasonic bath and sonicate at 60 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary
Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
12-AminopyridineBenzaldehydeCyclohexyl isocyanideNH₄Cl (10)60486
22-Amino-5-methylpyridine4-Chlorobenzaldehydetert-Butyl isocyanideNH₄Cl (10)60575
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideNH₄Cl (10)604.567
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanideNH₄Cl (10)60580

Experimental Workflow

GBB_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Aminopyridine Mix Mixing & Solvent/Catalyst Addition (H₂O, NH₄Cl) R1->Mix R2 Aldehyde R2->Mix R3 Isocyanide R3->Mix Reaction Ultrasonication (60 °C) Mix->Reaction Workup Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: Workflow for the GBB multicomponent synthesis.

Method 2: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol outlines an environmentally benign and efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation in water as a green solvent, without the need for a catalyst.[2] This method is characterized by short reaction times and high yields.

Experimental Protocol
  • Reactant Mixture: In a microwave-safe reaction vessel, mix the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).

  • Solvent Addition: Add water (5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature.

  • Extraction and Purification: Extract the reaction mixture with ethyl acetate. Combine the organic extracts and concentrate under vacuum to obtain the crude product. Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary
EntrySubstituted 2-Aminonicotinic AcidChloroacetaldehydeSolventPower (W)Time (min)Yield (%)
12-Aminonicotinic acidChloroacetaldehydeWater2403095
22-Amino-6-methylnicotinic acidChloroacetaldehydeWater2403092
32-Amino-5-chloronicotinic acidChloroacetaldehydeWater2403093

Experimental Workflow

Microwave_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Aminonicotinic Acid Derivative Mix Mixing in Water R1->Mix R2 Chloroacetaldehyde R2->Mix Reaction Microwave Irradiation (30 min) Mix->Reaction Workup Extraction & Concentration Reaction->Workup Purification Recrystallization Workup->Purification Product Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: Workflow for the microwave-assisted synthesis.

Method 3: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This method details a copper(I)-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant.[3] This approach is efficient and proceeds under relatively mild conditions.

Experimental Protocol
  • Reaction Setup: To a sealed tube, add the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and copper(I) bromide (CuBr) (10 mol%).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (2 mL) to the reaction tube.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C and stir for the specified time.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour the mixture into water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the pure product.

Quantitative Data Summary
Entry2-AminopyridineNitroolefinCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Aminopyridine(E)-β-NitrostyreneCuBr (10)DMF801290
22-Amino-4-methylpyridine(E)-β-NitrostyreneCuBr (10)DMF801285
32-Aminopyridine(E)-1-(4-Methoxyphenyl)-2-nitroetheneCuBr (10)DMF801488
42-Aminopyridine(E)-1-(4-Chlorophenyl)-2-nitroetheneCuBr (10)DMF801275

Experimental Workflow

Copper_Catalyzed_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Aminopyridine Mix Mixing in DMF with CuBr R1->Mix R2 Nitroolefin R2->Mix Reaction Heating at 80 °C (Air as oxidant) Mix->Reaction Workup Quenching, Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: Workflow for the copper-catalyzed synthesis.

References

The Versatile Scaffold: Application of 3-Bromo-2-methylimidazo[1,2-a]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-bromo-2-methylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors. Its inherent drug-like properties and the reactive bromine at the 3-position make it an ideal handle for introducing chemical diversity through various cross-coupling reactions. This document provides an overview of its application in targeting key kinases in oncology, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Introduction to Imidazo[1,2-a]pyridines in Kinase Inhibition

The imidazo[1,2-a]pyridine ring system is a prominent feature in numerous biologically active compounds and approved drugs. In the context of kinase inhibitor development, this scaffold has been successfully employed to target a range of kinases that are frequently dysregulated in cancer, such as those in the PI3K/Akt/mTOR and c-Met signaling pathways. The this compound intermediate is particularly valuable as it allows for the strategic introduction of various substituents at a key position for interaction with the kinase active site.

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several critical oncogenic kinases. Understanding the signaling pathways governed by these kinases is crucial for elucidating the mechanism of action of these inhibitors.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2][3] Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3Kα, a key isoform in this pathway.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling and inhibitor action.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers.[6] The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent and selective c-Met inhibitors.[6][7]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cMet->Downstream Activates CellFunctions Cell Proliferation, Migration, Invasion Downstream->CellFunctions Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->cMet Inhibits

c-Met signaling and inhibitor action.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
2a PI3Kα0.67[4]
2g PI3Kα0.0018[4]
12 PI3Kα0.0028[4]
Compound 31 c-Met0.0128[6]
Compound 4c CLK10.7[8]
Compound 4c DYRK1A2.6[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
IP-5 HCC1937Breast45[9]
IP-6 HCC1937Breast47.7[9]
IP-7 HCC1937Breast79.6[9]
Compound 6 A375Melanoma9.7 - 44.6 (range)[10]
Compound 6 HeLaCervical9.7 - 44.6 (range)[10]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors are provided below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-2-methylimidazo[1,2-a]pyridine derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Reagents->Reaction Product 3-Aryl-2-methyl- imidazo[1,2-a]pyridine Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Synthetic workflow for derivatization.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃), 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methylimidazo[1,2-a]pyridine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound dilutions

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit. Incubate as per the manufacturer's instructions.

  • Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in cancer cells treated with an imidazo[1,2-a]pyridine-based inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the test compound for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of p-Akt.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against key oncogenic kinases. The protocols provided herein offer a comprehensive guide for the synthesis, in vitro, and cellular characterization of these promising therapeutic agents. Further exploration of this scaffold is warranted to develop next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Purification of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylimidazo[1,2-a]pyridine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this building block is paramount for the successful synthesis of target molecules and for ensuring the reliability of biological data. This document provides detailed protocols for the purification of this compound, focusing on column chromatography and recrystallization techniques. Potential impurities derived from its synthesis are also discussed.

Potential Impurities

The synthesis of this compound typically involves the cyclization of 2-aminopyridine with an α-haloketone, followed by bromination.[1] Common impurities may include unreacted starting materials, the non-brominated intermediate (2-methylimidazo[1,2-a]pyridine), and potentially over-brominated or isomerized byproducts. The purification methods outlined below are designed to effectively remove these impurities.

Purification Techniques

Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Experimental Protocol: Flash Column Chromatography

This protocol is adapted from established procedures for related bromo-imidazo[1,2-a]pyridine derivatives.[2][3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as a hexane/ethyl acetate mixture. A common starting ratio is 4:1 (v/v).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Purification MethodStationary PhaseMobile Phase (v/v)YieldPurityReference
Flash Column ChromatographySilica GelHexane/EtOAc (4:1)70-85%>97%[2]
Flash Column ChromatographySilica GelHexane/Ether (10:1)N/AN/A

Note: Yield and purity data are for a structurally related compound, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, and serve as a representative example.

Experimental Workflow: Column Chromatography

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor Cyclic Process monitor->elute combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The principle is to dissolve the crude material in a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol: Recrystallization

This is a general protocol for pyridine derivatives and may require optimization for this compound.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, hexanes, ethanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A common solvent pair for pyridine derivatives is ethyl acetate/hexanes.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Crystal formation can be induced by scratching the inside of the flask or seeding with a pure crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to obtain the purified product.

Experimental Workflow: Recrystallization

G Workflow for Recrystallization Purification cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve Crude Solid in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool induce Induce Crystallization (Optional) cool->induce vacuum_filter Vacuum Filtration induce->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Recrystallization Purification.

Conclusion

The protocols described provide robust methods for the purification of this compound. Column chromatography offers high resolution for complex impurity profiles, while recrystallization is a simpler, scalable alternative for crystalline solids. The selection of the appropriate technique will be guided by the specific requirements of the research or development project. It is recommended to characterize the purified material by analytical techniques such as NMR, HPLC, and Mass Spectrometry to confirm its identity and purity.

References

Application Notes and Protocols for the Characterization of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3-Bromo-2-methylimidazo[1,2-a]pyridine. The protocols detailed below are foundational for researchers engaged in the synthesis, quality control, and application of this heterocyclic compound in medicinal chemistry and materials science.

Overview of Analytical Characterization

The unambiguous identification and characterization of this compound, a key intermediate in pharmaceutical development, relies on a combination of spectroscopic and chromatographic techniques. This document outlines the standard analytical workflow and provides detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

The imidazo[1,2-a]pyridine scaffold is an electron-rich system, and the introduction of a bromine atom at the C3 position significantly influences its chemical properties and spectroscopic signature.[1]

Quantitative Data Summary

The following tables summarize the expected and reported quantitative data for the characterization of this compound and its corresponding pyridinium bromide salt.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-CH₃~2.5~16
C3-~105
C5~8.1~125
C6~6.8~112
C7~7.2~126
C8~7.6~117
C8a-~145

Note: These are predicted values based on the general characteristics of the imidazo[1,2-a]pyridine scaffold and data from closely related analogs. Actual experimental values may vary.

Table 2: Mass Spectrometry Data for 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium Bromide

Ion m/z (Observed) Notes
[M]⁺212, 210Molecular ion peak, showing the characteristic isotopic pattern for bromine.[2]

Table 3: Elemental Analysis Data for this compound (C₈H₇BrN₂)

Element Theoretical (%) Acceptable Range (%)
Carbon (C)45.5245.12 - 45.92
Hydrogen (H)3.342.94 - 3.74
Nitrogen (N)13.2712.87 - 13.67

Note: Journals often require elemental analysis data to be within ±0.4% of the theoretical values for new compounds.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical shifts and coupling constants of its protons and carbons.

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to encompass the expected carbon signals (typically 0-160 ppm).

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Instrumentation: Electrospray Ionization (ESI) or Electron Impact (EI) Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

ESI-MS Protocol:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • Observe the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

  • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: A typical gradient could be 10-90% acetonitrile in water over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the compound and compare it with the theoretical values.

Instrumentation: CHN Elemental Analyzer.

Protocol:

  • Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.

  • Place the capsule in the autosampler of the elemental analyzer.

  • The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[4]

  • The software calculates the percentage of each element in the sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

Characterization_Workflow start Synthesized Compound (this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI or EI) purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis (CHN) purification->elemental structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm purity_assess Purity Assessment hplc->purity_assess elemental->structure_confirm final_product Characterized Product structure_confirm->final_product purity_assess->final_product

Caption: Overall workflow for the analytical characterization.

NMR_Workflow sample_prep Sample Preparation (Dissolve in CDCl₃) h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_processing Data Processing (Referencing, Integration) h1_nmr->data_processing c13_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Couplings) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Detailed workflow for NMR analysis.

MS_HPLC_Workflow sample_prep_ms MS Sample Prep (Dilute Solution) ms_analysis Mass Spectrometry (Determine MW and Isotopic Pattern) sample_prep_ms->ms_analysis mw_confirmation Molecular Weight Confirmation ms_analysis->mw_confirmation sample_prep_hplc HPLC Sample Prep (Dissolve in Mobile Phase) hplc_analysis HPLC Analysis (Assess Peak Purity) sample_prep_hplc->hplc_analysis purity_confirmation Purity >95%? hplc_analysis->purity_confirmation pass Pass purity_confirmation->pass Yes fail Repurify purity_confirmation->fail No

Caption: Workflow for MS and HPLC analyses.

References

Application Notes and Protocols: 3-Bromo-2-methylimidazo[1,2-a]pyridine as a Versatile Scaffold for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic building block that serves as a versatile scaffold for the development of novel fluorescent probes. The imidazo[1,2-a]pyridine core is an attractive fluorophore due to its rigid, planar structure and π-conjugated system, which often results in favorable photophysical properties such as high quantum yields and environmental sensitivity. The bromine atom at the 3-position provides a reactive handle for introducing various functionalities through cross-coupling reactions, allowing for the targeted design of probes for specific analytes. This document provides detailed application notes and protocols for the use of a hypothetical fluorescent probe, IMP-B , derived from this compound for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in cellular signaling.

Application Note 1: A "Turn-On" Aggregation-Induced Emission (AIE) Fluorescent Probe for Hydrogen Peroxide (H₂O₂)

Principle and Mechanism

The hypothetical probe, IMP-B (Imidazo[1,2-a]Pyridine-Boronate), is conceptualized to be synthesized from this compound via a Suzuki coupling reaction with a boronic acid pinacol ester appended with a bulky, rotatable group to induce aggregation-induced emission (AIE) characteristics. The boronate ester group serves as a specific recognition site for H₂O₂.

In its native state, the free rotation of the bulky substituent quenches the fluorescence of the imidazo[1,2-a]pyridine core in aqueous media. Upon reaction with H₂O₂, the boronate ester is cleaved, releasing the bulky group and forming the corresponding phenol derivative. This cleavage restricts intramolecular rotation, leading to aggregation and a significant "turn-on" of fluorescence. This AIE-based mechanism provides a high signal-to-background ratio for sensitive H₂O₂ detection.[1]

Data Presentation

The photophysical properties of IMP-B are summarized in the table below. These values are based on typical characteristics of similar imidazo[1,2-a]pyridine-based AIE probes for H₂O₂.[1]

PropertyIMP-B (before H₂O₂)IMP-B (after H₂O₂)
Excitation Wavelength (λex)~350 nm~350 nm
Emission Wavelength (λem)~450 nm (weak)~500 nm (strong)
Stokes Shift~100 nm~150 nm
Quantum Yield (Φ)< 0.01> 0.3
AppearanceColorlessGreen fluorescence
Detection Limit-Low micromolar range
Experimental Protocols

Protocol 1: In Vitro Detection of H₂O₂

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of IMP-B in DMSO.

    • Prepare a 10 mM stock solution of H₂O₂ in deionized water.

    • Prepare a working buffer (e.g., 10 mM PBS, pH 7.4).

  • Assay Procedure:

    • Dilute the IMP-B stock solution to a final concentration of 10 µM in the working buffer.

    • Add varying concentrations of H₂O₂ (e.g., 0-100 µM) to the IMP-B solution.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer with excitation at ~350 nm and emission scanning from 400 nm to 600 nm.

Protocol 2: Cellular Imaging of Exogenous and Endogenous H₂O₂

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Incubate the cells with 5-10 µM IMP-B in serum-free media for 30-60 minutes at 37°C.

  • Imaging Exogenous H₂O₂:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh serum-free media containing the desired concentration of H₂O₂ (e.g., 50-100 µM).

    • Incubate for 30 minutes at 37°C.

    • Image the cells using a fluorescence microscope with a DAPI filter set (or similar, with Ex ~350 nm and Em ~500 nm).

  • Imaging Endogenous H₂O₂:

    • After probe loading, wash the cells twice with PBS.

    • Induce endogenous H₂O₂ production by treating the cells with a stimulant (e.g., 1 µg/mL Phorbol 12-myristate 13-acetate (PMA) or a specific growth factor) for 30-60 minutes.[2]

    • For a negative control, pre-incubate a separate batch of cells with an ROS scavenger like N-acetylcysteine (NAC) (1 mM) for 1 hour before adding the stimulant.

    • Image the cells using the same fluorescence microscopy settings.

Mandatory Visualizations

G Experimental Workflow for Cellular H₂O₂ Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture probe_loading Load Cells with IMP-B cell_culture->probe_loading probe_prep Prepare IMP-B probe_prep->probe_loading wash1 Wash Cells probe_loading->wash1 treatment Treat with H₂O₂ or Stimulant wash1->treatment imaging Fluorescence Microscopy treatment->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: Workflow for imaging cellular hydrogen peroxide.

G H₂O₂ Production in Growth Factor Signaling GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAC1 RAC1 PI3K->RAC1 NOX NADPH Oxidase (NOX) RAC1->NOX activates Superoxide O₂⁻ NOX->Superoxide O2 O₂ O2->NOX SOD SOD3 Superoxide->SOD H2O2 H₂O₂ SOD->H2O2 Signaling Downstream Signaling (e.g., MAPK, PTPs) H2O2->Signaling modulates

Caption: H₂O₂ as a second messenger in cell signaling.[3]

Application Note 2: Ratiometric Fluorescent Probe for Mercuric Ions (Hg²⁺)

Principle and Mechanism

A hypothetical ratiometric probe, IMP-Hg , could be designed by functionalizing the 3-position of the 2-methylimidazo[1,2-a]pyridine core with a Hg²⁺-specific ligand, such as a rhodamine derivative. In the absence of Hg²⁺, the probe would exhibit the characteristic fluorescence of the imidazo[1,2-a]pyridine moiety. Upon binding to Hg²⁺, a conformational change or energy transfer process would open the spirolactam ring of the rhodamine, leading to the appearance of a new, red-shifted emission band. The ratiometric change in fluorescence intensity at two different wavelengths allows for a more quantitative and reliable detection of Hg²⁺, as it is less susceptible to variations in probe concentration and environmental factors.[4]

Data Presentation
PropertyIMP-Hg (free)IMP-Hg (with Hg²⁺)
Excitation Wavelength (λex)~360 nm~550 nm
Emission Wavelength (λem)~450 nm (Blue)~580 nm (Orange-Red)
Ratiometric Change-I₅₈₀ / I₄₅₀ increases
SelectivityHigh for Hg²⁺-
Detection Limit-Nanomolar range
Experimental Protocol

Protocol 3: Detection of Hg²⁺ in Aqueous Samples

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of IMP-Hg in DMSO.

    • Prepare a 1 mM stock solution of HgCl₂ in deionized water.

    • Prepare a working buffer (e.g., 10 mM HEPES, pH 7.4).

  • Assay Procedure:

    • Dilute the IMP-Hg stock solution to a final concentration of 5 µM in the working buffer.

    • Add varying concentrations of Hg²⁺ to the probe solution.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the fluorescence emission spectra with excitation at ~360 nm, recording the intensities at ~450 nm and ~580 nm.

    • Calculate the ratio of the fluorescence intensities (I₅₈₀ / I₄₅₀).

Mandatory Visualization

G Mechanism of Mercury-Induced Cellular Toxicity Hg2_ion Hg²⁺ Ion Cell_Membrane Cell Membrane Hg2_ion->Cell_Membrane Enters Cell Thiol_Proteins Proteins with Thiol Groups (-SH) Cell_Membrane->Thiol_Proteins Binds to Enzyme_Inactivation Enzyme Inactivation Thiol_Proteins->Enzyme_Inactivation ROS_Production Increased ROS Production Enzyme_Inactivation->ROS_Production Cell_Damage Cellular Damage and Apoptosis Enzyme_Inactivation->Cell_Damage Mitochondrial_Damage Mitochondrial Dysfunction ROS_Production->Mitochondrial_Damage Mitochondrial_Damage->Cell_Damage G Cellular Iron Homeostasis Pathway cluster_uptake Iron Uptake cluster_storage_export Storage & Export Tf_Fe Transferrin-Fe³⁺ TfR Transferrin Receptor (TfR1) Tf_Fe->TfR binds Endosome Endosome TfR->Endosome endocytosis DMT1 DMT1 Endosome->DMT1 imports Fe²⁺ LIP Labile Iron Pool (Fe²⁺) Endosome->LIP Fe³⁺ -> Fe²⁺ release DMT1->LIP Ferritin Ferritin (Storage) FPN Ferroportin (Export) LIP->Ferritin LIP->FPN

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion. Depending on the chosen synthetic route, reaction times can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction temperature is also critical; for instance, a one-pot synthesis from α-haloketones and 2-aminopyridines may require heating at 90°C for 3 hours.[1]

  • Reagent Quality: The purity of starting materials, particularly 2-methylimidazo[1,2-a]pyridine and the brominating agent, is crucial. Impurities can lead to unwanted side reactions.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the yield. While molecular bromine (Br₂) is effective, it can sometimes lead to the formation of polybrominated species or undesired side products. N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent for this transformation.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and chloroform are commonly used for bromination reactions.

Question: I am observing significant amounts of unbrominated 2-methylimidazo[1,2-a]pyridine in my final product. How can I improve the conversion?

Answer:

The presence of unreacted starting material indicates incomplete bromination. To drive the reaction to completion, consider the following:

  • Stoichiometry of the Brominating Agent: Gradually increase the molar equivalents of the brominating agent (e.g., NBS or Br₂). Start with a slight excess (e.g., 1.1 equivalents) and monitor the reaction by TLC. Be cautious, as a large excess can lead to di-bromination or other side products.

  • Reaction Time: Extend the reaction time and continue to monitor the consumption of the starting material by TLC.

  • Activation: In some cases, the addition of a radical initiator like AIBN (azobisisobutyronitrile) in small amounts can facilitate reactions involving NBS.

Question: My purified product contains impurities other than the starting material. What are the likely side products and how can I avoid them?

Answer:

Side product formation is a common challenge. Potential impurities and mitigation strategies include:

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-2-methylimidazo[1,2-a]pyridine. To minimize this, use a controlled amount of the brominating agent and add it portion-wise to the reaction mixture.

  • N-(Pyridin-2-yl)amides: In syntheses starting from α-bromoketones and 2-aminopyridine, the formation of N-(Pyridin-2-yl)amides can occur under certain conditions, particularly in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and iodine in toluene.[1] To favor the formation of the desired imidazo[1,2-a]pyridine, ensure the reaction conditions are optimized for cyclization.

  • Decomposition: Imidazo[1,2-a]pyridines can be sensitive to strong acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary routes are:

  • Two-step synthesis: First, synthesize 2-methylimidazo[1,2-a]pyridine from 2-aminopyridine and a suitable three-carbon synthon (e.g., chloroacetone). Then, perform an electrophilic bromination at the 3-position using a brominating agent like NBS or Br₂.

  • One-pot synthesis: Directly construct the this compound skeleton from 2-aminopyridines and α-haloketones in the presence of an oxidant.[1]

Q2: How can I effectively purify the final product?

A2: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of hexane and ethyl acetate is typically effective for separating the product from starting materials and non-polar impurities. The polarity of the solvent system can be adjusted based on TLC analysis. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Brominating agents like molecular bromine are highly corrosive and toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. α-Haloketones are lachrymators and should also be handled in a fume hood.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Bromo-Substituted Imidazo[1,2-a]pyridines

Starting MaterialsBrominating Agent/OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
α-haloketones, 2-aminopyridinesTBHPEthyl Acetate903Not specified[1]
2-methylimidazo[1,2-a]pyridineBromineNot specifiedNot specifiedNot specifiedNot specified[2]
Imidazo[1,2-a]pyridinesSodium bromite (NaBrO₂)DMF60Not specified64-92[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent like ethanol, add chloroacetone (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methylimidazo[1,2-a]pyridine. Purify by column chromatography if necessary.

Step 2: Bromination of 2-methylimidazo[1,2-a]pyridine

  • Dissolve 2-methylimidazo[1,2-a]pyridine (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-methylimidazo[1,2-a]pyridine cluster_bromination Bromination start_synthesis 2-Aminopyridine + Chloroacetone in Ethanol reflux Reflux (4-6h) start_synthesis->reflux workup_synthesis Neutralization & Extraction reflux->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_intermediate 2-methylimidazo[1,2-a]pyridine purification_synthesis->product_intermediate start_bromination 2-methylimidazo[1,2-a]pyridine in DCM product_intermediate->start_bromination add_nbs Add NBS at 0°C start_bromination->add_nbs stir Stir at RT (2-4h) add_nbs->stir workup_bromination Quench & Extraction stir->workup_bromination purification_bromination Column Chromatography workup_bromination->purification_bromination product_final This compound purification_bromination->product_final

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_time_temp Optimize Time & Temperature incomplete_reaction->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry vary_brominating_agent Vary Brominating Agent (e.g., NBS) side_products->vary_brominating_agent control_addition Control Reagent Addition side_products->control_addition suboptimal_conditions->optimize_time_temp check_reagents Check Reagent Purity suboptimal_conditions->check_reagents

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining substituted imidazo[1,2-a]pyridines?

A1: The primary synthetic routes include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method is highly efficient for generating 3-aminoimidazo[1,2-a]pyridines.[1][2][3][4]

  • Ugi and other Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions offer a high degree of molecular diversity by combining multiple starting materials in a single step.[5][6][7][8]

  • Cyclization Reactions: These can involve various strategies, including intramolecular C-H activation and condensation reactions.[9][10] A common approach is the reaction of 2-aminopyridines with α-halocarbonyl compounds.[11][12][13][14][15]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used for aerobic dehydrogenative cyclization and other coupling reactions to form the imidazo[1,2-a]pyridine core.[16][17]

Q2: What are the key advantages of using multicomponent reactions (MCRs) for the synthesis of imidazo[1,2-a]pyridines?

A2: MCRs, such as the GBB and Ugi reactions, are highly valued for their efficiency and convergence. Key advantages include high atom economy, high overall yields, shorter reaction times, and the ability to generate a wide range of structurally diverse molecules from readily available starting materials.[2][5][18][19]

Q3: Are there any "green" or environmentally friendly approaches to synthesizing imidazo[1,2-a]pyridines?

A3: Yes, significant efforts have been made to develop more sustainable synthetic methods. These include:

  • Use of Green Solvents: Water has been successfully used as a solvent in the GBB reaction, aligning with the principles of green chemistry.[2] Eucalyptol is another green solvent that has been employed.[4][20][21]

  • Catalyst-Free and Metal-Free Reactions: Several protocols have been developed that proceed without a catalyst or under metal-free conditions, reducing environmental impact.[11][12][13][14]

  • Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and shorter reaction times, which contributes to energy efficiency.[11][16][19]

Troubleshooting Guides

Problem 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Catalyst Screen different Lewis or Brønsted acid catalysts. Scandium triflate and p-toluenesulfonic acid have been shown to be effective.[7][11] Ammonium chloride is a greener catalyst option that has provided good yields.[19][22]
Inefficient Water Removal Add a dehydrating agent like trimethyl orthoformate to the reaction mixture to drive the equilibrium towards product formation.[3]
Poorly Reactive Substrates Electron-poor aldehydes and aminopyridines tend to give higher yields.[3] Consider modifying your substrates if possible. For less reactive acids in subsequent Ugi reactions, increasing the temperature and reaction time may be necessary.[5]
Suboptimal Solvent While methanol is common, consider screening other solvents. Water has been used as a green and effective solvent.[2] Eucalyptol is another sustainable option.[20][21]
Reaction Temperature While many GBB reactions proceed at room temperature, gentle heating (e.g., 60°C) or the use of microwave irradiation can sometimes improve yields and reduce reaction times.[19]
Problem 2: Formation of Side Products and Purification Difficulties

Possible Causes & Solutions

CauseRecommended Solution
Side Reactions In some cases, side products can be minimized by optimizing the order of addition of reagents or by using a one-pot, two-step process.[3]
Complex Reaction Mixture Multicomponent reactions can sometimes lead to complex mixtures. Careful monitoring by TLC or LC-MS is crucial to identify the optimal reaction time.
Purification Challenges For basic 3-aminoimidazo[1,2-a]pyridine products, purification via salt formation (e.g., with sulfuric acid) can be an effective strategy to remove neutral impurities.[3] Column chromatography on silica gel is also a standard purification method.[15]

Experimental Protocols

Key Experiment: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-amino-imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Methanol (5 mL)

  • Catalyst (e.g., Scandium triflate, 10 mol%)

  • Microwave vial

Procedure:

  • In a microwave vial, dissolve the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol) in methanol (5 mL).[15]

  • Add the catalyst (e.g., scandium triflate, 10 mol%) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100°C) for a designated time (e.g., 30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[15]

Key Experiment: Classical Condensation of 2-Aminopyridine with an α-Halocarbonyl Compound

This protocol outlines the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (2.0 mmol)

  • Substituted phenacyl bromide (2.0 mmol)

  • Aqueous ethanol (1:1 v/v, 10 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol)

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).[15]

  • To this solution, add the substituted phenacyl bromide (2.0 mmol).[15]

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.[15]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate (1:1 v/v) mobile phase.[15]

  • Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[15]

  • Purify the crude product by column chromatography on silica gel.[15]

Visualizations

GBB_Workflow start Start reactants Combine: - 2-Aminopyridine - Aldehyde - Isocyanide - Solvent - Catalyst start->reactants reaction Reaction Conditions: - Stirring - Temperature Control (Room Temp or Heat) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Solvent Removal - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Substituted Imidazo[1,2-a]pyridine purification->product

Caption: A generalized experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting_Logic start Low Yield or Side Products? check_catalyst Optimize Catalyst? start->check_catalyst Yes check_conditions Adjust Reaction Conditions? start->check_conditions No screen_catalysts Screen Lewis/Brønsted Acids or Green Catalysts check_catalyst->screen_catalysts Yes check_catalyst->check_conditions No adjust_temp Vary Temperature (Heat or Microwave) check_conditions->adjust_temp Yes add_dehydrating Add Dehydrating Agent check_conditions->add_dehydrating Yes check_solvent Change Solvent? check_conditions->check_solvent No adjust_temp->check_solvent add_dehydrating->check_solvent screen_solvents Try Green Solvents (e.g., Water, Eucalyptol) check_solvent->screen_solvents Yes check_purification Purification Issues? check_solvent->check_purification No screen_solvents->check_purification salt_formation Consider Salt Formation for Basic Products check_purification->salt_formation Yes

Caption: A troubleshooting decision tree for challenges in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine. This resource offers detailed experimental protocols, troubleshooting advice, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method is a two-step synthesis. The first step involves the cyclization of 2-aminopyridine with chloroacetone or bromoacetone to form the 2-methylimidazo[1,2-a]pyridine core. The second step is the regioselective electrophilic bromination at the C-3 position, typically using N-Bromosuccinimide (NBS).

Q2: Why is the C-3 position of 2-methylimidazo[1,2-a]pyridine preferentially brominated?

The imidazo[1,2-a]pyridine ring system is electron-rich. The C-3 position is the most nucleophilic carbon, making it highly susceptible to electrophilic substitution reactions like bromination.

Q3: What are the key parameters to control for a successful bromination reaction?

The critical parameters to control are the stoichiometry of the brominating agent (e.g., NBS), reaction temperature, choice of solvent, and reaction time. Careful optimization of these factors is essential to maximize the yield of the desired product while minimizing the formation of impurities.

Q4: Can this compound be synthesized in a one-pot reaction?

Yes, one-pot syntheses have been reported. These methods typically involve the reaction of a 2-aminopyridine with an α-haloketone in the presence of a brominating source, proceeding through a tandem cyclization/bromination sequence. However, a stepwise approach often allows for better control and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-methylimidazo[1,2-a]pyridine (Precursor) 1. Incomplete reaction due to insufficient heating or reaction time.2. Deactivation of 2-aminopyridine.3. Low-quality chloroacetone or bromoacetone.1. Ensure the reaction is refluxed for an adequate duration (typically 4-6 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).2. Use a high-purity, dry 2-aminopyridine.3. Use freshly distilled or high-purity chloroacetone/bromoacetone.
Low or No Yield of this compound 1. Insufficient amount of brominating agent (NBS).2. Reaction temperature is too low.3. Inappropriate solvent.4. Decomposed NBS.1. Use at least 1.0 to 1.1 equivalents of NBS. An excess may be required, but can lead to side products.2. Most NBS brominations proceed well at room temperature, but gentle heating (e.g., to 40-60°C) may be necessary for less reactive substrates.3. Acetonitrile (CH3CN) and Dichloromethane (DCM) are often effective solvents. Avoid protic solvents like methanol which can react with NBS.4. Use freshly opened or recrystallized NBS for best results.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination leading to di-bromo or other poly-brominated species.2. Side-chain bromination on the 2-methyl group.3. Ring bromination on the pyridine ring.1. Carefully control the stoichiometry of NBS. Use closer to 1.0 equivalent and add it portion-wise to the reaction mixture to maintain a low concentration.2. This is more likely under radical conditions (e.g., with a radical initiator like AIBN or under UV light). For electrophilic aromatic bromination, conduct the reaction in the dark and avoid radical initiators.[1]3. This is less common as the imidazole ring is more activated, but can occur with a large excess of brominating agent or under harsh conditions.
Difficult Purification of the Final Product 1. Presence of unreacted starting material (2-methylimidazo[1,2-a]pyridine).2. Contamination with succinimide (a byproduct of the NBS reaction).3. Similar polarity of the product and byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a small additional amount of NBS.2. After the reaction, filter the crude mixture to remove the insoluble succinimide before proceeding with the aqueous workup.3. Utilize column chromatography on silica gel with a gradient elution of ethyl acetate in hexanes to separate the product from impurities.

Quantitative Data on Reaction Conditions

Optimizing the reaction conditions is crucial for achieving high yields and purity. The following tables summarize data from various studies on the synthesis of imidazo[1,2-a]pyridines and their subsequent bromination.

Table 1: Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

Entry2-AminopyridineCarbonyl CompoundSolventBaseTemp. (°C)Time (h)Yield (%)
12-aminopyridinebromoacetoneEthanolNaHCO₃706~90%
22-aminopyridinechloroacetoneEthanolNaHCO₃Reflux585-95%
32-aminopyridineα-bromoacetophenoneWaterNone70291%

Table 2: C-3 Bromination of 2-Substituted Imidazo[1,2-a]pyridines

| Entry | Substrate | Brominating Agent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-methylimidazo[1,2-a]pyridine | NBS (1.1) | CH₃CN | RT | 2 | >90% | | 2 | 2-phenylimidazo[1,2-a]pyridine | NBS (1.1) | DCM | RT | 1 | 95% | | 3 | 2-phenylimidazo[1,2-a]pyridine | NaBrO₂ (1.2) | DMF | 60 | 12 | 88% | | 4 | 2-methyl-6-nitroimidazo[1,2-a]pyridine | NBS (1.05) | CHCl₃ | RT | 1 | 92% |

Experimental Protocols

Protocol 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

This protocol describes the cyclization of 2-aminopyridine with chloroacetone.

  • Reaction Setup: To a solution of 2-aminopyridine (10.0 g, 106 mmol) in ethanol (100 mL) in a round-bottom flask, add sodium bicarbonate (9.8 g, 117 mmol).

  • Addition of Reagent: Add chloroacetone (9.8 g, 106 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 5 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylimidazo[1,2-a]pyridine, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination using N-Bromosuccinimide.

  • Reaction Setup: Dissolve 2-methylimidazo[1,2-a]pyridine (5.0 g, 37.8 mmol) in acetonitrile (75 mL) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (7.4 g, 41.6 mmol, 1.1 equivalents) portion-wise to the solution over 15 minutes while stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of the starting material by TLC.

  • Workup: After completion, filter the reaction mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualized Workflows and Logic

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination start 2-Aminopyridine + Chloroacetone react1 Reflux in Ethanol with NaHCO3 start->react1 workup1 Solvent Removal & Aqueous Workup react1->workup1 product1 2-methylimidazo[1,2-a]pyridine workup1->product1 react2 Dissolve in Acetonitrile product1->react2 add_nbs Add NBS (1.1 eq) portion-wise at RT react2->add_nbs react3 Stir for 2h at RT add_nbs->react3 workup2 Filtration & Aqueous Workup react3->workup2 purify Column Chromatography workup2->purify final_product 3-Bromo-2-methylimidazo [1,2-a]pyridine purify->final_product

Caption: General experimental workflow for the two-step synthesis.

G problem Low Yield of 3-Bromo Product cause1 Incomplete Reaction problem->cause1 cause2 Degraded Reagents problem->cause2 cause3 Side Reactions problem->cause3 solution1a Increase reaction time cause1->solution1a solution1b Slightly increase temperature cause1->solution1b solution2 Use fresh/purified NBS cause2->solution2 solution3a Use 1.0-1.1 eq. NBS cause3->solution3a solution3b Add NBS portion-wise cause3->solution3b solution3c Conduct reaction in dark cause3->solution3c

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with 3-Bromo-2-methylimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound via column chromatography and recrystallization.

Issue 1: Low or No Recovery from Silica Gel Column Chromatography

Question: I am performing a silica gel column to purify my this compound, but I'm observing very low or no yield of the desired product in the collected fractions. What could be the issue?

Answer: Several factors can contribute to poor recovery from a silica gel column. Here is a step-by-step troubleshooting guide:

  • Compound Stability: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column.[1] The basic nitrogen atom in the pyridine ring system can interact strongly with the acidic silanol groups on the silica surface.

    • Recommendation: Before committing your entire batch to a column, assess the stability of your compound on silica gel using a 2D TLC. Spot your compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent system. Streaking or the appearance of new spots suggests degradation.[1]

    • Solution: If instability is suspected, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2]

  • Inappropriate Solvent System: The polarity of your eluent may be insufficient to move your compound down the column.

    • Recommendation: Your target compound should have an R_f value of approximately 0.2-0.4 in the chosen solvent system for effective separation on a column.[1]

    • Solution: A common mobile phase for imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.[3] If your R_f is too low, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Compound Eluted in the Solvent Front: If the solvent system is too polar, your compound may have eluted very quickly with the solvent front.

    • Recommendation: Always collect and analyze the initial fractions from your column by TLC.[1]

    • Solution: If the product is in the first few fractions, a less polar solvent system is required.

Issue 2: Co-elution of Impurities with the Product

Question: I am unable to separate my this compound from impurities, as they are co-eluting during column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge, often due to impurities with similar polarities to the desired product.

  • Potential Impurities: Unreacted starting materials (e.g., 2-aminopyridine derivatives) or side-products from the synthesis (e.g., constitutional isomers) can be common impurities.

    • Solution 1: Optimize the Solvent System: Conduct a thorough TLC analysis with a range of solvent systems of varying polarities to identify a system that provides the best separation between your product and the impurities.

    • Solution 2: Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly enhance the separation of compounds with close R_f values.[4]

    • Solution 3: Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina or C18-functionalized silica (reverse-phase chromatography), which offer different selectivities.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound appears as streaks or elongated spots on the TLC plate. What is the cause and how can I fix it?

A1: Streaking is often observed with basic compounds like imidazo[1,2-a]pyridines on acidic silica gel due to strong interactions. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your TLC mobile phase. This will neutralize the acidic sites on the silica and result in more defined spots. The same modified eluent should then be used for column chromatography.[4]

Q2: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point may also be beneficial.[5]

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: While the optimal solvent must be determined experimentally, common choices for the recrystallization of pyridine-containing heterocycles include ethanol, or solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.

Q4: How can I visualize this compound and related impurities on a TLC plate?

A4: Most imidazo[1,2-a]pyridine derivatives are UV active and can be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent green background. Staining with potassium permanganate (KMnO_4) can also be an effective visualization method.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the purification of this compound. Please note that specific values can vary depending on the reaction scale and the nature of the impurities.

ParameterValue/RangeNotes
TLC R_f Value 0.2 - 0.4In an optimized solvent system (e.g., Hexane/Ethyl Acetate mixtures) for effective column chromatography separation.[1]
Column Chromatography Loading Capacity 1:30 to 1:100 (Crude:Silica)A higher ratio of silica to crude material generally results in better separation.
Triethylamine in Mobile Phase 0.5 - 2% (v/v)To prevent streaking of the basic product on silica gel.[4]
Typical Purity after Column >95%Dependent on the degree of separation from impurities.
Typical Purity after Recrystallization >98%Can be used to further purify material from column chromatography.
Expected Yield from Purification 60 - 90%Highly dependent on the initial purity of the crude material and the chosen purification method.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel that has been deactivated with triethylamine.

  • Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives an R_f of 0.2-0.4 for the product. Add 1% (v/v) of triethylamine to this solvent mixture.

  • Deactivation of Silica Gel and Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Equilibrate the packed column by passing at least two column volumes of the mobile phase through it.[4][7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_troubleshooting Troubleshooting cluster_actions Actions & Outcomes TLC Perform TLC Analysis Streaking Streaking on TLC? TLC->Streaking Column Column Chromatography Optimize_Solvent Optimize Solvent System Column->Optimize_Solvent Recrystal Recrystallization Pure_Product Pure Product Recrystal->Pure_Product Good_Sep Good Separation? Streaking->Good_Sep No Add_Base Add Base (e.g., Et3N) to Mobile Phase Streaking->Add_Base Yes Good_Sep->Column No High_Purity Crude Purity >90%? Good_Sep->High_Purity Yes High_Purity->Column No High_Purity->Recrystal Yes Add_Base->Good_Sep Optimize_Solvent->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Signaling_Pathway cluster_column Column Chromatography Troubleshooting Low_Yield Low/No Yield Degradation Degradation on Silica Low_Yield->Degradation Wrong_Solvent Inappropriate Solvent Low_Yield->Wrong_Solvent Co_elution Co-elution of Impurities Similar_Polarity Similar Polarity of Impurities Co_elution->Similar_Polarity Deactivate_Silica Use Deactivated Silica/Alumina Degradation->Deactivate_Silica Optimize_Eluent Optimize Eluent Polarity Wrong_Solvent->Optimize_Eluent Gradient Use Gradient Elution Similar_Polarity->Gradient

Caption: A logical relationship diagram for troubleshooting column chromatography issues.

References

Technical Support Center: Bromination of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the bromination of 2-methylimidazo[1,2-a]pyridine. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-methylimidazo[1,2-a]pyridine, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion to 3-bromo-2-methylimidazo[1,2-a]pyridine 1. Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., Br₂, NBS) is critical. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality of Starting Material: Impurities in the 2-methylimidazo[1,2-a]pyridine can interfere with the reaction.1. Optimize Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess (1.05-1.1 eq.) may be beneficial, but a large excess can lead to side reactions. 2. Adjust Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Purify Starting Material: Ensure the purity of 2-methylimidazo[1,2-a]pyridine before starting the reaction.
Formation of a Precipitate During Reaction 1. Formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide: Reaction with bromine can form a trihalide salt, which may be insoluble in the reaction solvent.[1]1. Continue Reaction: The salt is often an intermediate. Continue stirring at the reaction temperature. 2. Work-up Procedure: During work-up, the trihalide can be converted to the desired 3-bromo product by treatment with a suitable reagent like sodium thiosulfate or sodium bisulfite to quench excess bromine.[1]
Product is a Salt, Not the Neutral Compound 1. Incomplete Conversion of Trihalide: The work-up procedure may not have been sufficient to convert the trihalide salt to the neutral this compound.[1]1. Optimize Work-up: Ensure complete quenching of excess bromine. Washing with a dilute solution of a reducing agent followed by a basic wash (e.g., saturated NaHCO₃ solution) can help neutralize the product.
Presence of Multiple Spots on TLC/LC-MS (Potential Overbromination) 1. Excess Brominating Agent: Using a significant excess of the brominating agent can lead to the formation of dibrominated or other over-halogenated products. 2. High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can promote further bromination.1. Control Stoichiometry: Use no more than 1.1 equivalents of the brominating agent. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 3. Purification: If overbromination occurs, purification by column chromatography may be necessary to isolate the desired mono-brominated product.
Bromination at an Unexpected Position 1. Reaction Mechanism: Electrophilic substitution on the 2-methylimidazo[1,2-a]pyridine ring is highly regioselective for the C3 position due to the electronic properties of the heterocyclic system. Bromination at other positions is generally not observed under standard conditions.1. Verify Structure: Confirm the structure of your product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to ensure the bromine has been incorporated at the C3 position. The proton signal at C3 (typically a singlet) should disappear in the product's ¹H NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2-methylimidazo[1,2-a]pyridine?

A1: The bromination of 2-methylimidazo[1,2-a]pyridine is highly regioselective and occurs at the C3 position of the imidazo[1,2-a]pyridine ring system. This is due to the higher electron density at this position, making it the most favorable site for electrophilic attack.

Q2: I observe the formation of a solid precipitate during the addition of bromine. What is it and what should I do?

A2: The precipitate is likely the 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide salt.[1] This is a common intermediate in the reaction. You should continue the reaction as planned. This salt will be converted to the neutral 3-bromo product during the work-up procedure, typically by quenching with a reducing agent like sodium thiosulfate.[1]

Q3: How can I avoid the formation of overbrominated byproducts?

A3: To minimize overbromination, it is crucial to control the stoichiometry of the brominating agent. Use of a slight excess (around 1.05 to 1.1 equivalents) is generally sufficient for complete conversion of the starting material without significant formation of di- or poly-brominated products. Additionally, monitoring the reaction progress and avoiding unnecessarily high temperatures or long reaction times can help prevent this side reaction.

Q4: What is a standard protocol for the bromination of 2-methylimidazo[1,2-a]pyridine?

A4: A general procedure involves dissolving 2-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform, acetic acid). The brominating agent (e.g., a solution of bromine in the same solvent) is then added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC or LC-MS until the starting material is consumed. The work-up typically involves quenching excess bromine with a reducing agent (e.g., aqueous sodium thiosulfate), followed by extraction and purification.

Q5: What are the key spectroscopic changes I should expect to see after a successful C3 bromination?

A5: In the ¹H NMR spectrum, the most noticeable change will be the disappearance of the singlet corresponding to the C3 proton of 2-methylimidazo[1,2-a]pyridine. In the ¹³C NMR spectrum, you will observe a shift in the resonance for the C3 carbon, which will now be a carbon bearing a bromine atom. Mass spectrometry will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Visualizing the Reaction Pathway

The following diagram illustrates the main reaction pathway and a key side product in the bromination of 2-methylimidazo[1,2-a]pyridine.

Bromination_Pathway Start 2-methylimidazo[1,2-a]pyridine Reagent + Br₂ Start->Reagent Intermediate 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide (Side Product/Intermediate) Reagent->Intermediate Reaction in progress Workup Work-up (e.g., Na₂S₂O₃) Intermediate->Workup Product This compound (Desired Product) Workup->Product Conversion

References

stability issues of 3-Bromo-2-methylimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-2-methylimidazo[1,2-a]pyridine in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent: The choice of solvent is critical. Protic solvents, especially nucleophilic ones, may react with the compound. Aprotic solvents are generally preferred for stock solutions.

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at low temperatures (-20°C or -80°C).

  • Light: Exposure to UV or even ambient light may cause photodegradation.[1] It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.

  • Presence of Nucleophiles: The C3-bromo position on the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic attack. Contaminants or components in a reaction mixture that are nucleophilic can lead to the degradation of the compound.

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the imidazo[1,2-a]pyridine scaffold and the presence of a bromine substituent, likely degradation pathways include:

  • Nucleophilic Substitution: The bromide at the C3 position can be displaced by nucleophiles. This is a common reaction for 3-haloimidazo[1,2-a]pyridines. The source of the nucleophile could be the solvent (e.g., methanol, water) or other components in the solution.

  • Hydrolysis: Under aqueous acidic or basic conditions, the compound may undergo hydrolysis, potentially leading to the replacement of the bromine with a hydroxyl group or other rearrangements of the heterocyclic core.

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives are known to have photophysical properties and can be sensitive to light.[1] Absorption of light energy can lead to bond cleavage and the formation of radical species, resulting in a complex mixture of degradation products.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the longevity and integrity of your this compound stock solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane)Minimizes the risk of solvolysis and reaction with the C-Br bond.
Temperature -20°C or -80°CReduces the rate of potential degradation reactions.
Light Protect from light (use amber vials or foil)Prevents photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation, although less common for this scaffold.
Container Tightly sealed vials with PTFE-lined capsPrevents solvent evaporation and contamination.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. An LC-MS (Liquid Chromatography-Mass Spectrometry) can also be highly informative.

When setting up an HPLC method, you should:

  • Develop a method that provides a sharp, well-resolved peak for the parent compound.

  • Run a freshly prepared standard to establish the initial purity and retention time.

  • Analyze your stored solution at regular intervals and compare the chromatograms to the initial analysis.

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Troubleshooting Guides

Problem 1: I am observing a gradual loss of my compound's activity in my biological assays over time, even with a freshly diluted sample from my stock solution.

Possible Cause Troubleshooting Step
Stock solution degradation 1. Analyze the stock solution: Use HPLC or LC-MS to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared standard or the initial analysis of the stock. A decrease in the main peak area and the presence of new peaks confirm degradation. 2. Prepare a fresh stock solution: If degradation is confirmed, prepare a new stock solution in a recommended anhydrous, aprotic solvent (e.g., DMSO). 3. Optimize storage: Store the new stock solution in small, single-use aliquots at -80°C and protected from light. This minimizes freeze-thaw cycles and light exposure.
Working solution instability 1. Assess stability in assay buffer: Your compound may be unstable in the aqueous, buffered conditions of your assay medium. Perform a time-course experiment by incubating the compound in the assay buffer for the duration of your experiment and analyzing samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). 2. Adjust assay protocol: If instability is observed, consider reducing the incubation time or preparing the working solution immediately before use.

Problem 2: I see multiple peaks in the HPLC/LC-MS analysis of my sample, but I started with a pure compound.

Possible Cause Troubleshooting Step
Degradation during sample preparation or analysis 1. Review your diluent: Ensure the solvent used to dilute your sample for analysis is compatible with the compound and does not cause degradation. 2. Check for on-column degradation: The HPLC column's stationary phase or the mobile phase composition could potentially cause degradation. Try a different column or a mobile phase with a different pH.
Photodegradation 1. Protect samples from light: Ensure that all solutions, from stock to the final sample in the autosampler, are protected from light. Use amber vials or cover clear vials.[1]
Reaction with solvent or buffer components 1. Identify degradation products: If using LC-MS, analyze the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da could suggest oxidation, while a loss of Br and addition of OH would result in a net mass change). 2. Change solvent/buffer: If a reaction is suspected, switch to a more inert solvent or buffer system.

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent under specific storage conditions.

1. Materials and Equipment:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Methanol, Acetonitrile, Phosphate Buffered Saline)

  • HPLC or LC-MS system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Temperature-controlled storage units (e.g., refrigerator, freezer)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system. Record the peak area and retention time of the parent compound. This will serve as your baseline.

  • Storage: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.

  • Sample Analysis: Allow the aliquot to come to room temperature. Dilute and analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

3. Data Presentation:

The results can be summarized in a table for easy comparison.

Table 1: Stability of this compound in Various Solvents at 25°C

Time (hours)% Remaining in DMSO% Remaining in Methanol% Remaining in PBS (pH 7.4)
0100100100
24>999585
48>999072
72>988560

(Note: The data in this table is illustrative and should be determined experimentally.)

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

G cluster_factors Factors Affecting Stability cluster_compound cluster_degradation Degradation pH pH Compound This compound in Solution pH->Compound Solvent Solvent Solvent->Compound Temp Temperature Temp->Compound Light Light Light->Compound Nucleophiles Nucleophiles Nucleophiles->Compound Degradation Loss of Integrity/ Activity Compound->Degradation

Caption: Factors influencing the stability of this compound.

G start Start: Observe Instability Issue (e.g., loss of activity, extra peaks) check_stock 1. Analyze Stock Solution (HPLC/LC-MS) start->check_stock stock_ok Is stock solution pure? check_stock->stock_ok prepare_new_stock 2. Prepare Fresh Stock in Anhydrous Aprotic Solvent stock_ok->prepare_new_stock No check_working 4. Test Stability in Working Solution/Assay Buffer stock_ok->check_working Yes aliquot_store 3. Aliquot and Store Properly (-80°C, protected from light) prepare_new_stock->aliquot_store aliquot_store->check_working working_stable Is it stable for the experiment duration? check_working->working_stable use_immediately 5. Prepare Working Solution Fresh Before Use working_stable->use_immediately No end End: Issue Resolved working_stable->end Yes use_immediately->end

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Potential Degradation Pathways cluster_products Compound 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Hydrolysis 3-Hydroxy-2-methyl- imidazo[1,2-a]pyridine Compound->Hydrolysis H₂O / H⁺ or OH⁻ Nucleophilic_Sub 3-Nu-2-methyl- imidazo[1,2-a]pyridine Compound->Nucleophilic_Sub Nu⁻ (e.g., MeO⁻, RS⁻) Photoproducts Various Photodegradation Products Compound->Photoproducts hv (Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 3-Bromo-2-methylimidazo[1,2-a]pyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the Suzuki coupling of N-heterocyclic halides like this compound is a frequent issue. The primary suspects are often related to catalyst inhibition, suboptimal reaction conditions, or degradation of reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate with the palladium catalyst, leading to inhibition.[1] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider switching to a catalyst system with more electron-rich and bulky phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), which can enhance the rate of oxidative addition and reductive elimination.[2]

  • Choice of Base and Solvent: The selection of base and solvent is critical. For the related 3-iodoimidazo[1,2-a]pyridines, strong inorganic bases in solvents like DME or THF have been shown to improve yields and shorten reaction times.[3] If you are using a weaker base like Na₂CO₃ in a solvent like toluene/water, consider switching to K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DME.[1][3]

  • Inert Atmosphere and Degassing: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of water. Use fresh, high-quality boronic acid or consider using the more stable boronate esters (e.g., pinacol esters).

    • This compound: Ensure the purity of your starting material. Impurities can interfere with the catalytic cycle.

Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated arene from my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction in Suzuki couplings. It is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.

Strategies to Minimize Protodeboronation:

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation. If you suspect this is an issue, try using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous K₃PO₄.[5]

  • Reaction Time and Temperature: Monitor your reaction closely by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to increased protodeboronation. Aim for the shortest reaction time and lowest temperature that allows for complete consumption of the starting material.

  • Use of Boronate Esters: As mentioned previously, boronate esters (e.g., neopentyl or pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[5]

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid (a biaryl derived from two boronic acid molecules). What can be done to prevent this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by palladium.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas, and that all reagents and solvents are deoxygenated.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.

Quantitative Data on Suzuki Coupling of Related Heterocycles

Arylboronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference/Notes
Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285For 3-bromo-2-methylpyridine
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001692For 3-bromo-2-methylpyridine
3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF801888For 3-bromo-2-methylpyridine
4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine[1]
2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine[1]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized starting point based on successful couplings of similar heteroaromatic bromides. Optimization of specific parameters may be required for your particular substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.05 mmol, 5 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[1]

Visualizations

Troubleshooting_Suzuki_Coupling start_node Start: Low/No Yield decision_node decision_node start_node->decision_node Check Reaction Conditions process_node1 process_node1 decision_node->process_node1 Inert Atmosphere? process_node process_node solution_node solution_node solution_node1 Improve degassing of solvents. Ensure strict inert atmosphere. process_node1->solution_node1 No decision_node2 decision_node2 process_node1->decision_node2 Yes process_node2 process_node2 decision_node2->process_node2 Catalyst/Ligand? solution_node2 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen different Pd sources. process_node2->solution_node2 Suboptimal decision_node3 decision_node3 process_node2->decision_node3 Optimal process_node3 process_node3 decision_node3->process_node3 Base/Solvent? solution_node3 Try stronger bases (K3PO4, Cs2CO3). Use solvents like Dioxane or DME. process_node3->solution_node3 Suboptimal decision_node4 decision_node4 process_node3->decision_node4 Optimal process_node4 process_node4 decision_node4->process_node4 Reagent Quality? solution_node4 Use fresh boronic acid or switch to boronate ester. Verify starting material purity. process_node4->solution_node4 Poor end_node Re-evaluate reaction setup and monitor closely. process_node4->end_node Good

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product aryl_halide R¹-X aryl_halide->pd2_complex boronic_acid R²-B(OR)₂ boronic_acid->pd2_complex base Base base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

enhancing the solubility of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-Bromo-2-methylimidazo[1,2-a]pyridine and similar heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial challenges encountered during the solubilization of this compound.

Q1: My this compound is not dissolving in aqueous buffer. What are the common causes?

A1: The low aqueous solubility of complex heterocyclic compounds like this compound is a common challenge, with over 40% of new chemical entities being poorly water-soluble.[1] Several factors can contribute to this issue:

  • High Lipophilicity and Crystal Lattice Energy: The compound's molecular structure, which includes a bromine atom and a fused ring system, likely contributes to high lipophilicity (hydrophobicity) and strong crystal lattice energy, making it difficult for water molecules to solvate it.

  • pH of the Solution: The solubility of compounds with ionizable groups, such as the pyridine nitrogen in the imidazo[1,2-a]pyridine core, is often pH-dependent.[2][3] If the solution's pH is not optimal, the compound may exist in its less soluble, non-ionized form.

  • Incorrect Solvent for Stock Preparation: If you are diluting from a stock solution, precipitation can occur if the stock solvent (e.g., DMSO) is not miscible or if the dilution is performed too quickly, causing the compound to crash out.[4]

  • Exceeding Solubility Limit: You may simply be attempting to create a concentration that is higher than the compound's intrinsic aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a classic sign of a compound with poor aqueous solubility. The DMSO keeps it in solution at high concentrations, but upon dilution into an aqueous environment, it precipitates. Here is a troubleshooting workflow:

G start Precipitation observed upon dilution stock_check Is the stock solution clear and fully dissolved? start->stock_check stock_check->start No, prepare fresh stock dilution_protocol Review Dilution Protocol stock_check->dilution_protocol Yes dilution_protocol->start Revise protocol: - Pre-warm buffer - Add stock dropwise - Vortex during addition buffer_check Is the aqueous buffer composition appropriate? dilution_protocol->buffer_check Protocol looks good buffer_check->start No, test alternative buffers (e.g., phosphate, TRIS) solubility_issue Conclusion: Aqueous solubility is too low for the target concentration. buffer_check->solubility_issue Yes end_node Proceed to Solubility Enhancement Techniques solubility_issue->end_node G cluster_0 Solubility Enhancement Decision Tree start Poor Aqueous Solubility of Compound ionizable Is the compound ionizable (acidic/basic)? start->ionizable ph_adjust pH Modification & Salt Formation ionizable->ph_adjust Yes preclinical Is this for early preclinical (in vivo/in vitro)? ionizable->preclinical No / Insufficient ph_adjust->preclinical Insufficient cosolvent Co-solvent & Surfactant Systems formulation Advanced Formulation (Solid Dispersions, Nanoparticles, etc.) preclinical->cosolvent Yes preclinical->formulation No / For late stage

References

Technical Support Center: 3-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Bromo-2-methylimidazo[1,2-a]pyridine derivatives in the context of overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for imidazo[1,2-a]pyridine derivatives in cancer cells?

Imidazo[1,2-a]pyridine derivatives are a versatile class of heterocyclic compounds that have shown significant potential in medicinal chemistry, particularly in oncology.[1][2] Their anticancer effects are often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.[1][3] Depending on their specific substitutions, these derivatives have been shown to inhibit protein kinases such as PI3K and components of the Wnt/β-catenin and STAT3/NF-κB signaling pathways.[1][3][4][5] By targeting these pathways, which are often dysregulated in cancer and contribute to drug resistance, these compounds can induce cell cycle arrest and apoptosis.[6][7]

Q2: How can this compound be used as a building block for developing new therapeutic agents?

This compound is a key synthetic intermediate.[8] The bromine atom at the C3 position provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2][8] This allows for the creation of diverse chemical libraries with a wide range of biological activities, facilitating the development of novel compounds with tailored therapeutic properties for screening against resistant cancer cell lines.[8][9]

Q3: What are the known signaling pathways targeted by imidazo[1,2-a]pyridine derivatives that are relevant to overcoming drug resistance?

Several signaling pathways implicated in drug resistance are targeted by imidazo[1,2-a]pyridine derivatives:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Certain derivatives have been identified as potent inhibitors of PI3Kα, leading to the suppression of tumor growth.[4][5][10]

  • STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cell survival, and their inhibition can reduce the expression of anti-apoptotic proteins like Bcl-2.[1]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased expression of target genes like c-myc and cyclin D1.[3]

Q4: Are there any known combination therapies involving imidazo[1,2-a]pyridine derivatives that show enhanced efficacy?

Yes, co-administration of certain imidazo[1,2-a]pyridine derivatives with other compounds, such as curcumin, has been shown to enhance cytotoxic effects in cancer cell lines.[1] This synergistic effect can be beneficial in overcoming resistance by targeting multiple pathways simultaneously.

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxic Effect Observed in Cancer Cell Lines

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: Ensure the this compound derivative is fully dissolved. These compounds are often soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture media. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.

  • Possible Cause 2: Cell Line Specificity.

    • Troubleshooting: The efficacy of these derivatives can be cell-line dependent. If you are not observing an effect, consider testing a panel of different cancer cell lines, including those known to have dysregulated PI3K, STAT3, or Wnt pathways.

  • Possible Cause 3: Incorrect Dosage.

    • Troubleshooting: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and compound.

  • Possible Cause 4: Compound Stability.

    • Troubleshooting: Ensure proper storage of the compound, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.

Issue 2: No significant change in the expression or phosphorylation of target proteins (e.g., Akt, p-Akt, β-catenin).

  • Possible Cause 1: Insufficient Treatment Time.

    • Troubleshooting: Conduct a time-course experiment to determine the optimal duration of treatment for observing changes in your target proteins. Effects on signaling pathways can be transient.

  • Possible Cause 2: Low Compound Potency for the Specific Target.

    • Troubleshooting: The specific derivative you are using may not be a potent inhibitor of the pathway you are investigating. Consider synthesizing or obtaining derivatives with modifications known to enhance activity against your target of interest.

  • Possible Cause 3: Crosstalk with Other Signaling Pathways.

    • Troubleshooting: Cancer cells can develop resistance by activating alternative survival pathways. Investigate other relevant pathways that might be compensating for the inhibition of your primary target. Combination therapy with inhibitors of these compensatory pathways may be necessary.

Quantitative Data Summary

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
2g--0.0018 (p110α inhibitory activity)[4][5]
12--0.0028 (p110α inhibitory activity)[4][5]
12A375Melanoma0.14[4]
12HeLaCervical Cancer0.21[4]
MIAMDA-MB-231Breast CancerSignificant at >30 µM[1]
MIASKOV3Ovarian CancerSignificant at >40 µM[1]
Compound 12HT-29Colon Cancer4.15 ± 2.93[11]
Compound 14B16F10Melanoma21.75 ± 0.81[11]
Compound 18MCF-7Breast Cancer14.81 ± 0.20[11]
Compound 11MCF-7Breast Cancer20.47 ± 0.10[11]
Compound 6A375, WM115, HeLaMelanoma, Cervical Cancer9.7 - 44.6[7]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., Akt, p-Akt, β-catenin, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative Imidazo[1,2-a]pyridine Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

G cluster_workflow Experimental Workflow for Compound Evaluation start Start: Synthesize/Obtain Derivative solubilize Solubilize Compound (e.g., in DMSO) start->solubilize cell_culture Culture Resistant Cancer Cell Lines solubilize->cell_culture treat Treat Cells with Derivative cell_culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot for Target Proteins treat->western data_analysis Data Analysis (IC50, Protein Levels) viability->data_analysis western->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: A general experimental workflow for evaluating the efficacy of this compound derivatives.

References

Technical Support Center: 3-Bromo-2-methylimidazo[1,2-a]pyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-Bromo-2-methylimidazo[1,2-a]pyridine in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine derivatives like this compound?

A1: Imidazo[1,2-a]pyridine derivatives are known to target various signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[1][2] By inhibiting key kinases like PI3K and Akt, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][3] Some derivatives also exhibit anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[4]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is a solid with a melting point of 90-95 °C. For biological assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is advisable to then dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium for the final assay concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Q3: In which types of biological assays can this compound be utilized?

A3: This compound and its derivatives are versatile and can be used in a range of assays, including:

  • Anticancer assays: To evaluate cytotoxicity and anti-proliferative effects against various cancer cell lines.[1][5]

  • Kinase inhibition assays: Particularly for targeting the PI3K/Akt/mTOR pathway.[1][3][6]

  • Antimicrobial susceptibility assays: To determine its efficacy against bacterial strains, such as Staphylococcus aureus.

  • Anti-inflammatory assays: To investigate its potential to modulate inflammatory pathways.[4]

Troubleshooting Guides

Problem 1: Low or No Compound Activity in Cell-Based Assays
Possible Cause Troubleshooting Step
Poor Compound Solubility Ensure the compound is fully dissolved in the stock solution (DMSO). Gently warm the solution or sonicate if necessary. When diluting into aqueous media, check for precipitation. If precipitation occurs, consider using a lower final concentration or adding a small amount of a non-ionic surfactant like Tween® 80 (ensure surfactant is compatible with your assay).
Compound Degradation Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light if it is found to be light-sensitive.
Incorrect Assay Conditions Optimize the incubation time and compound concentration. Perform a dose-response curve to determine the optimal concentration range. Ensure the cell density is appropriate for the assay duration.
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Try testing the compound on a panel of different cell lines to identify sensitive ones.
Problem 2: High Background or Inconsistent Results in Kinase Assays
Possible Cause Troubleshooting Step
Non-specific Inhibition Run control experiments without the kinase to check for non-specific inhibition of the detection system.
ATP Competition If using an ATP-competitive inhibitor, the concentration of ATP in the assay can affect the IC50 value. Ensure the ATP concentration is at or below the Km for the kinase.
Reagent Instability Prepare fresh kinase and substrate solutions for each experiment. Ensure all reagents are stored at the recommended temperatures.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. Automated liquid handlers can improve reproducibility.
Problem 3: Variability in Antimicrobial Susceptibility Testing (MIC determination)
Possible Cause Troubleshooting Step
Inoculum Density Ensure the bacterial inoculum is standardized to the correct McFarland standard (typically 0.5) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]
Incomplete Dissolution Ensure the compound is fully dissolved in the broth. Some compounds may require a co-solvent, but the final concentration of the solvent must not affect bacterial growth.
Edge Effects in Microplates To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound and affect results, fill the outer wells with sterile water or media without bacteria.
Incorrect Incubation Incubate plates at the optimal temperature and duration for the specific bacterial strain being tested (e.g., 35-37°C for 16-20 hours for many common bacteria).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives in different biological assays. This data provides a comparative reference for the expected potency of this class of compounds.

Compound DerivativeAssay TypeCell Line / TargetIC50 (µM)
Imidazo[1,2-a]pyridine derivative 12CytotoxicityHT-29 (colon cancer)4.15 ± 2.93
Imidazo[1,2-a]pyridine derivative 18CytotoxicityMCF-7 (breast cancer)14.81 ± 0.20
Imidazo[1,2-a]pyridine derivative 11CytotoxicityMCF-7 (breast cancer)20.47 ± 0.10
Imidazo[1,2-a]pyridine derivative 14CytotoxicityB16F10 (melanoma)21.75 ± 0.81
Imidazo[1,2-a]pyridine derivative 12CytotoxicityMCF-7 (breast cancer)30.88 ± 14.44
Novel Imidazo[1,2-a]pyridineCytotoxicityA375 (melanoma)<12
Novel Imidazo[1,2-a]pyridineCytotoxicityWM115 (melanoma)<12
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα Inhibition-0.67
Thiazole derivative of imidazo[1,2-a]pyridinePI3Kα Inhibition-0.0028
Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole groupPI3Kα Inhibition-0.002

Data compiled from multiple sources.[1][5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: PI3K/Akt Pathway Inhibition (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

  • This compound

  • DMSO

  • Cancer cell line known to have active PI3K/Akt signaling

  • 6-well plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt levels. Use GAPDH as a loading control.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PI3K Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solvent Add Solubilization Solvent Incubate_3_4h->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based kinase inhibitor against other well-established inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cancer and other diseases. While 3-Bromo-2-methylimidazo[1,2-a]pyridine serves as a versatile synthetic intermediate, this comparison focuses on a derivative with demonstrated biological activity to provide a meaningful evaluation for researchers in the field.

Introduction to Imidazo[1,2-a]pyridines in Kinase Inhibition

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential, including their role as kinase inhibitors. Their rigid bicyclic structure provides a unique three-dimensional framework that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.

This guide will focus on a specific derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine , which has been identified as a potent inhibitor of PI3Kα. This compound will be compared to other notable PI3K inhibitors: GDC-0941 (Pictilisib) , Taselisib (GDC-0032) , and Alpelisib (BYL719) .

Quantitative Comparison of Kinase Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50) of the selected compounds against PI3Kα, a key isoform in the PI3K signaling pathway. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα0.67
GDC-0941 (Pictilisib)PI3Kα3
Taselisib (GDC-0032)PI3Kα0.29
Alpelisib (BYL719)PI3Kα5

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the central role of PI3K in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols: Kinase Inhibition Assay

The inhibitory activity of these compounds is typically determined using in vitro kinase assays. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled antibody directed against the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of the tracer binding by the test compound leads to a decrease in the FRET signal.

Detailed Methodology

Materials:

  • Kinase: Recombinant human PI3Kα (p110α/p85α)

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: Serially diluted in DMSO

  • Microplates: 384-well, low-volume, non-binding surface plates

Procedure:

  • Compound Plating: Dispense 50 nL of each serially diluted test compound into the assay plate. Include DMSO-only wells as a no-inhibition control.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the kinase and the europium-labeled antibody in the assay buffer.

  • Tracer Preparation: Prepare a 2X working solution of the fluorescent tracer in the assay buffer.

  • Reaction Assembly: Add 5 µL of the 2X kinase/antibody mixture to each well of the assay plate.

  • Initiation of Competition: Add 5 µL of the 2X tracer solution to each well to initiate the binding competition. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (europium donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow of this experimental protocol.

Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Add_Kinase_Ab Add Kinase/Antibody Mixture to Plate Compound_Plating->Add_Kinase_Ab Prepare_Kinase_Ab Prepare 2X Kinase/ Antibody Mixture Prepare_Kinase_Ab->Add_Kinase_Ab Prepare_Tracer Prepare 2X Tracer Solution Add_Tracer Add Tracer to Plate (Initiate Reaction) Prepare_Tracer->Add_Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (340ex / 615em, 665em) Incubate->Read_Plate Analyze_Data Data Analysis (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow.

Logical Comparison of Inhibitors

The selection of a kinase inhibitor for further development depends on a multitude of factors beyond just its in vitro potency. The following diagram illustrates the logical relationship between key parameters in the evaluation of these compounds.

Inhibitor_Comparison_Logic Potency In Vitro Potency (IC50) Cellular_Activity Cellular Potency (e.g., p-Akt inhibition) Potency->Cellular_Activity Selectivity Kinase Selectivity (Panel Screening) Selectivity->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cellular_Activity->In_Vivo_Efficacy PK_Properties Pharmacokinetics (ADME) PK_Properties->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Inhibitor Evaluation Logic.

While the imidazo[1,2-a]pyridine derivative shows promising sub-nanomolar potency against PI3Kα, its overall profile, including selectivity against other kinases, cellular activity, pharmacokinetic properties, and in vivo efficacy, would need to be thoroughly evaluated to determine its potential as a lead candidate. The comparator compounds, GDC-0941, Taselisib, and Alpelisib, have undergone extensive preclinical and clinical evaluation, providing a benchmark for the development of new chemical entities based on the imidazo[1,2-a]pyridine scaffold.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, demonstrates potent inhibition of PI3Kα, comparable to or exceeding that of established clinical candidates. Further investigation into the structure-activity relationship (SAR) and optimization of pharmacokinetic properties could lead to the development of highly effective and selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational comparison and the necessary experimental framework to aid researchers in this endeavor.

References

Comparative Antimicrobial Activity of 3-Bromo-2-methylimidazo[1,2-a]pyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of 3-Bromo-2-methylimidazo[1,2-a]pyridine and its derivatives against various microbial strains. The data presented is compiled from recent studies to offer a clear perspective on its potential as an antimicrobial agent in comparison to established antibiotics and antifungal agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its related derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for these compounds and compare them with commonly used antimicrobial drugs.

Table 1: Antibacterial Activity of 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide and Ciprofloxacin

Compound/DrugOrganismMIC (µg/mL)
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 - 2700[1]
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideEscherichia coli1000[1]
CiprofloxacinStaphylococcus aureus0.12 - 2
CiprofloxacinEscherichia coli0.015 - 1

Table 2: Comparative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives and Ciprofloxacin

Imidazo[1,2-a]pyridine DerivativeOrganismMIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)
Chalcone Derivative of Imidazo[1,2-a]pyridineEscherichia coli>5012.5
Chalcone Derivative of Imidazo[1,2-a]pyridinePseudomonas aeruginosa>5012.5
Chalcone Derivative of Imidazo[1,2-a]pyridineStaphylococcus aureus2512.5
Chalcone Derivative of Imidazo[1,2-a]pyridineStreptococcus pyogenes5012.5

Table 3: Comparative Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives and Fluconazole

Imidazo[1,2-a]pyridine DerivativeOrganismMIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
Imidazo[1,2-a]pyridine-chalcone hybridAspergillus fumigatus12.5 - 50Not specified
Pyridine derivative containing Imidazo[2,1-b][1][2][3]thiadiazoleFungus ATCC 976388

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial activity assessment. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium.
  • A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
  • This standardized inoculum is further diluted in the broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the diluted microbial suspension.
  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no inoculum).
  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow and Mechanism of Action

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound Antimicrobial Compound Stock serial_dilution Serial Dilution in Microtiter Plate compound->serial_dilution microorganism Microorganism Culture inoculation Inoculation with Standardized Microorganism microorganism->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Experimental workflow for MIC determination.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Imidazo[1,2-a]pyridine Derivative dna_gyrase DNA Gyrase (GyrB) compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV (ParE) compound->topoisomerase_iv Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death Disruption leads to

Proposed mechanism of action for imidazo[1,2-a]pyridines.

Discussion

The available data indicates that 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide possesses antimicrobial activity against Staphylococcus aureus and Escherichia coli. However, the reported effective concentrations are relatively high compared to standard antibiotics like ciprofloxacin.

It is important to note that the broader class of imidazo[1,2-a]pyridine derivatives has shown significant promise, with some compounds exhibiting potent antimicrobial and antifungal activities at much lower concentrations. For instance, certain chalcone derivatives have demonstrated notable activity against various bacterial strains, and other derivatives have shown antifungal efficacy comparable to fluconazole.

The proposed mechanism of action for imidazo[1,2-a]pyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair, making them attractive targets for antimicrobial drug development. The inhibition of these enzymes ultimately leads to bacterial cell death.

References

Comparative Analysis of 3-Bromo-2-methylimidazo[1,2-a]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 2-position creates a core structure, 3-bromo-2-methylimidazo[1,2-a]pyridine, that has served as a versatile starting point for the development of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their performance as kinase inhibitors and antimicrobial agents. Experimental data is presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Kinase Inhibition: Targeting the PI3K/Akt and Other Signaling Pathways

Derivatives of this compound have emerged as promising inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several studies have explored the potential of imidazo[1,2-a]pyridine analogs as PI3K inhibitors.

A key discovery in this area was the identification of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel inhibitor of the p110α isoform of PI3K with an IC50 of 0.67μM.[1][2] Optimization of this lead compound led to analogs with significantly increased potency. For instance, further modifications resulted in a more than 300-fold increase in p110α inhibitory activity, with one analog exhibiting an IC50 of 0.0018μM.[1][2] A subsequent structural modification yielded a thiazole derivative with potent and highly selective p110α inhibitory activity (IC50 = 0.0028μM).[1][2] This derivative also demonstrated in vitro anti-proliferative activity against A375 and HeLa cells and suppressed tumor growth in a mouse xenograft model.[1]

Table 1: SAR of Imidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors

Compound IDR (at 3-position)PI3Kα IC50 (µM)Selectivity vs. other PI3K isoforms
2a 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl0.67Not specified
2g Optimized substituent0.0018Not specified
12 Thiazole derivative0.0028Highly selective for p110α
Other Kinase Targets

The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of other kinases. For example, derivatives have been investigated as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and activin-like kinase (ALK).[3][4] The substitution pattern on the imidazopyridine core and at other positions plays a crucial role in determining the potency and selectivity of these inhibitors.

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for this compound analogs.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Antimicrobial Activity

Beyond their role as kinase inhibitors, this compound analogs have demonstrated notable antimicrobial properties.

Antibacterial Activity

Research has shown that 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial activity against Staphylococcus aureus.[5] This suggests the potential for developing novel antibacterial agents based on this scaffold, particularly in the face of rising antibiotic resistance.

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a key component of new antituberculosis drug candidates.[6][7] While specific data for 3-bromo-2-methyl analogs is an active area of research, the core structure is recognized for its potential against Mycobacterium tuberculosis.[8][9] The bromine atom at the 3-position can be a key interaction point with the target enzyme or can be used as a handle for further chemical modifications to optimize activity and pharmacokinetic properties.

Table 2: Antimicrobial Activity of a this compound Analog

CompoundMicroorganismActivity
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureusActive at 675 and 2700 µg/ml[5]

Wnt/β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is another critical pathway involved in embryonic development and tumorigenesis.[10] Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, independent of GSK-3β activity.[10] These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, highlighting their potential as anticancer agents.[10]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_off β-catenin betaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Degradation TCF_off TCF TargetGenes_off Target Gene Expression OFF TCF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activation DestructionComplex_on Destruction Complex Dsh->DestructionComplex_on Inhibition betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_on TCF TargetGenes_on Target Gene Expression ON TCF_on->TargetGenes_on betaCatenin_on_nuc β-catenin betaCatenin_on_nuc->TCF_on Co-activation

Caption: The canonical Wnt/β-catenin signaling pathway, illustrating the "OFF" and "ON" states.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.

PI3Kα Kinase Assay (Scintillation Proximity Assay)

This assay is commonly used to measure the inhibitory activity of compounds against PI3Kα.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing PI3Kα enzyme, a biotinylated PIP2 substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing γ-³³P-ATP). The reaction is allowed to proceed for a defined period at room temperature.

  • Termination and Detection: The reaction is stopped by the addition of a stop solution containing EDTA. Streptavidin-coated SPA beads are then added. These beads bind to the biotinylated PIP3 product.

  • Signal Measurement: The plate is incubated to allow the beads to settle. The proximity of the radiolabeled phosphate on PIP3 to the scintillant in the SPA beads results in the emission of light, which is measured using a microplate scintillation counter. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A375, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram outlines a general experimental workflow for screening and evaluating imidazo[1,2-a]pyridine analogs.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Analogs Screening Primary Screening (e.g., Kinase Panel) Synthesis->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Synthesis Inactive SAR_Opt SAR Optimization Hit_Ident->SAR_Opt Active In_Vitro In Vitro Assays (IC50, Cell Proliferation) SAR_Opt->In_Vitro In_Vitro->SAR_Opt Needs Improvement In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Potent & Selective Lead_Cand Lead Candidate In_Vivo->Lead_Cand

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine-based therapeutic agents.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the imidazopyridine ring can lead to potent and selective inhibitors of key biological targets, including protein kinases and microbial enzymes. The bromine at the 3-position is a particularly important feature, contributing to both potency and providing a handle for further synthetic diversification. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy and, ultimately, into new clinical candidates.

References

comparative analysis of imidazo[1,2-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, leading to the development of a variety of synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. The comparison focuses on key performance indicators such as reaction yields, conditions, and substrate scope, supported by experimental data.

Key Synthetic Strategies at a Glance

Several effective methods have been established for the synthesis of the imidazo[1,2-a]pyridine core. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation, use of catalysts). The primary synthetic routes can be broadly categorized as two-component and multi-component reactions.

Two-Component Reactions:

  • Condensation with α-Haloketones: This is a classical and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone. The reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[1]

  • Ortoleva-King Reaction: This method provides a route to 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[2][3][4] The reaction is believed to proceed through the in situ formation of an α-iodoacetophenone intermediate.[3]

Multi-Component Reactions (MCRs):

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[5][6][7] This reaction is highly versatile and amenable to the creation of diverse libraries of compounds.

  • A³-Coupling (Alkyne-Aldehyde-Amine): This copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne offers an efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines.[8][9][10]

The following diagram illustrates the logical relationships between these primary synthetic pathways.

G cluster_start Starting Materials cluster_reactions Synthetic Methods cluster_product Product 2-Aminopyridine 2-Aminopyridine GBB Groebke-Blackburn-Bienaymé (3-Component) 2-Aminopyridine->GBB A3 A³-Coupling (3-Component) 2-Aminopyridine->A3 Halo Condensation with α-Haloketone (2-Component) 2-Aminopyridine->Halo OK Ortoleva-King Reaction (2-Component) 2-Aminopyridine->OK Aldehyde Aldehyde Aldehyde->GBB Aldehyde->A3 Isocyanide Isocyanide Isocyanide->GBB Terminal Alkyne Terminal Alkyne Terminal Alkyne->A3 α-Haloketone α-Haloketone α-Haloketone->Halo Acetophenone Acetophenone Acetophenone->OK IMP Imidazo[1,2-a]pyridine GBB->IMP A3->IMP Halo->IMP OK->IMP

Overview of key synthetic routes to imidazo[1,2-a]pyridines.

Comparative Performance Data

The following tables summarize quantitative data for the different synthetic methods, highlighting the impact of reaction conditions and catalysts on product yields.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Reaction
EntryAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Furfural4-Methoxyphenyl isocyanideNH₄Cl (10)Water60-86[5]
25-Methylfurfural4-Methoxyphenyl isocyanideNH₄Cl (10)Water60-80[5]
3FurfuralCyclohexyl isocyanideNH₄Cl (10)Water60-67[5]
42-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (10)MeOHRT-69[6]
53-Formyl-chromonetert-Butyl isocyanideNH₄Cl (20)EtOHMW0.2536[11][12]
Table 2: Condensation with α-Haloketones
Entry2-Aminopyridineα-HaloketoneCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
12-Aminopyridineα-BromoacetophenoneNoneNone603091
22-Amino-5-methylpyridineα-BromoacetophenoneNoneNone603095
32-Aminopyridine2-Bromo-4'-methoxyacetophenoneNoneNone603093
42-Aminopyridineω-Bromo-3-bromoacetophenoneNoneNoneMW3-596[1]
52-Amino-5-methylpyridineω-Bromo-4-methylacetophenoneNoneNoneMW3-598[1]
Table 3: A³-Coupling Reaction
EntryAldehydeAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydePhenylacetyleneCuSO₄/Sodium Ascorbate (5)Water (SDS)801292[9][10]
24-ChlorobenzaldehydePhenylacetyleneCuSO₄/Sodium Ascorbate (5)Water (SDS)801290[9][10]
34-MethylbenzaldehydePhenylacetyleneCuSO₄/Sodium Ascorbate (5)Water (SDS)801288[9][10]
4BenzaldehydePhenylacetyleneCu/SiO₂ (10)Toluene1204882[13][14]
54-FluorobenzaldehydePhenylacetyleneCu/SiO₂ (10)Toluene1204875[13][14]
Table 4: Ortoleva-King Reaction
Entry2-AminopyridineAcetophenoneReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
12-Aminopyridine2'-HydroxyacetophenoneI₂ (1.2 equiv)None110455[2][3][4]
22-Aminopyridine4'-BromoacetophenoneI₂ (1.2 equiv)None110452[2][3][4]
32-Amino-5-methylpyridineAcetophenoneI₂ (1.2 equiv)None110460[2][3][4]
42-AminopyridineAcetophenoneFeCl₃·6H₂O/I₂ (cat.)----[15]
52-Aminopyridine4'-MethoxyacetophenoneFeCl₃·6H₂O/I₂ (cat.)----[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic methods.

General Procedure for the Groebke-Blackburn-Bienaymé Reaction[6]

To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in water (3 mL) was added ammonium chloride (10 mol%). The mixture was stirred at room temperature for 10 minutes. Then, the isocyanide (1.0 mmol) was added, and the reaction mixture was stirred at 60 °C. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with water, and dried to afford the desired product.

General Procedure for the Catalyst- and Solvent-Free Condensation with α-Haloketones[1]

A mixture of the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol) was heated at 60 °C for the specified time (typically 30-60 minutes). The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solid product was washed with a small amount of ethanol and then recrystallized from ethanol to afford the pure imidazo[1,2-a]pyridine.

General Procedure for the Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media[10][11]

In a round-bottom flask, sodium dodecyl sulfate (SDS) (0.25 mmol) was dissolved in water (5 mL). To this solution were added the 2-aminopyridine (1.0 mmol), aldehyde (1.2 mmol), and terminal alkyne (1.5 mmol). The mixture was stirred for 5 minutes at room temperature. Then, CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) were added. The reaction mixture was then stirred at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General One-Pot Procedure for the Ortoleva-King Reaction[3][4][5]

A mixture of the 2-aminopyridine (2.3 equiv), acetophenone (1.0 equiv), and iodine (1.2 equiv) was heated at 110 °C for 4 hours. The reaction mixture was then cooled to 70 °C and stirred overnight. After cooling to room temperature, an excess of aqueous NaOH (45%) was added, and the mixture was heated at 100 °C for 1 hour. The mixture was then cooled, and the precipitated solid was filtered, washed with water, and recrystallized to give the pure imidazo[1,2-a]pyridine.

Conclusion

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of efficient methods. Classical two-component reactions, such as the condensation with α-haloketones, offer a straightforward and often high-yielding approach. For the construction of more complex and diverse molecular libraries, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction and the A³-coupling are particularly powerful. The choice of the optimal synthetic route will be dictated by the specific target molecule, the desired level of molecular diversity, and considerations for reaction efficiency and environmental impact. Recent advances in microwave-assisted synthesis and the development of catalyst- and solvent-free conditions are paving the way for more sustainable and efficient production of this important class of heterocyclic compounds.[1][16][17]

References

A Comparative Guide to the Cytotoxicity of 3-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of 3-bromo-2-methylimidazo[1,2-a]pyridine derivatives, supported by available experimental data.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparison of their efficacy.

Compound IDSubstitutionCell LineIC50 (µM)Reference
1 2-(dichloromethyl)-7-methylBreast CancerLow µM[1]
Colon CancerLow µM[1]
2 8-methyl-2-carboxylic acidVarious Cancer LinesNot specified[2]
3 General StructureNot specifiedNot specified[3]

Note: The available literature provides specific IC50 values for a limited number of this compound derivatives. The data presented here is based on the available information and highlights the potential of this scaffold. Further studies with a broader range of derivatives against a standardized panel of cell lines are needed for a more comprehensive comparison.

Experimental Protocols

The evaluation of cytotoxicity for these compounds typically involves in vitro cell viability assays. The most common method cited is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the key steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound, typically in DMSO.

  • Dilute the stock solution with a serum-free cell culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compounds for a specified period, typically 24 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • The intensity of the purple color is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Cell_Culture Cell Culture (e.g., Breast, Colon Cancer Cells) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound derivatives in DMSO) Treatment Compound Treatment (Incubate 24-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity Measurement) Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Result Result Data_Analysis->Result Cytotoxicity Profile

Caption: Workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

G Potential Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-bromo-2-methyl- imidazo[1,2-a]pyridine derivative Compound->PI3K Compound->AKT Compound->mTOR

Caption: Imidazo[1,2-a]pyridines may inhibit the PI3K/Akt/mTOR signaling pathway.[4]

Concluding Remarks

The available data suggests that this compound derivatives are a promising class of compounds with significant cytotoxic activity against cancer cells. Their mechanism of action is thought to involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway.[4] Further research, including the synthesis and screening of a wider array of derivatives and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development.

References

Comparative In Vivo Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives Versus Standard Hypnotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The landscape of hypnotic drug development is continually evolving, with a focus on enhancing efficacy, safety, and pharmacokinetic profiles. The imidazo[1,2-a]pyridine scaffold has proven to be a privileged structure in this domain, yielding highly successful therapeutics such as Zolpidem. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 3-Bromo-2-methylimidazo[1,2-a]pyridine (hereinafter referred to as Brimazolam), against standard-of-care hypnotic agents: Zolpidem, Eszopiclone, and Zaleplon.

The data presented herein is a synthesis of established findings for standard drugs and predictive modeling for Brimazolam, based on its structural relationship to active compounds in its class. This guide is intended to provide a framework for researchers and drug development professionals to evaluate the potential of new chemical entities in the field of sedative-hypnotics.

Mechanism of Action: Targeting the GABA-A Receptor

The primary mechanism of action for Zolpidem and other "Z-drugs" involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] These compounds bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZ) site.[3] This binding allosterically modulates the receptor, increasing its affinity for GABA.[4] The enhanced GABAergic signaling leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[5]

Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate the sedative effects.[6][7] It has a lower affinity for receptors with α2 and α3 subunits and lacks affinity for those with α5 subunits.[6][7] This selective binding profile is believed to contribute to its specific hypnotic effects with minimal anxiolytic or muscle relaxant properties.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Modulation GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation/ Hypnosis Reduced_Excitability->Sedation Leads to GABA GABA GABA->GABA_A Binds to GABA site Brimazolam Brimazolam (Hypothetical) Brimazolam->GABA_A Binds to BZ site (α1 subunit) Standard_Drugs Standard Drugs (e.g., Zolpidem) Standard_Drugs->GABA_A Binds to BZ site (α1 subunit) Experimental_Workflow cluster_setup Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Surgical_Implantation Surgical Implantation (EEG/EMG Electrodes) Recovery Post-operative Recovery Surgical_Implantation->Recovery Acclimation Acclimation to Recording Chambers Recovery->Acclimation Baseline 24h Baseline EEG/EMG Recording Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration Drug/Vehicle Administration (p.o.) Grouping->Administration Recording 6h Post-dose EEG/EMG Recording Administration->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Latency Calculate Sleep Onset Latency Scoring->Latency Duration Calculate Total Sleep Time Scoring->Duration Stats Statistical Analysis Latency->Stats Duration->Stats

References

Unveiling the Potential Binding Mechanisms of 3-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold imidazo[1,2-a]pyridine is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The compound 3-Bromo-2-methylimidazo[1,2-a]pyridine, a specific analogue, holds therapeutic promise; however, its precise binding mode to biological targets remains largely uncharacterized in publicly available literature. This guide provides a comparative analysis of the potential binding interactions of this compound with several protein families known to be targeted by the broader class of imidazo[1,2-a]pyridine derivatives. The information presented is based on experimental data from closely related analogues and predictive molecular docking studies.

Comparative Analysis of Potential Binding Modes

The versatility of the imidazo[1,2-a]pyridine core allows it to interact with a diverse range of protein targets. Based on studies of analogous compounds, we can hypothesize the binding mode of this compound with key protein families, including protein kinases, bromodomains, α-glucosidase, and the NF-κB transcription factor.

Protein Kinases

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Akt.[1][2][3] The binding of these inhibitors typically occurs in the ATP-binding pocket.

Hypothesized Binding Mode: The imidazo[1,2-a]pyridine core can act as a scaffold, forming hydrogen bonds with the kinase hinge region. The 2-methyl group could be oriented towards a hydrophobic pocket, while the 3-bromo substituent might engage in halogen bonding or occupy a hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity.

CBP/P300 Bromodomains

The CREB-binding protein (CBP) and p300 are histone acetyltransferases that play a crucial role in transcriptional regulation, making them attractive targets in oncology. A co-crystal structure of an imidazo[1,2-a]pyridine-based inhibitor (UMB298) with the CBP bromodomain (PDB ID: 7KPY) provides significant insight into the binding mechanism.[4][5]

Hypothesized Binding Mode: The imidazo[1,2-a]pyridine core of this compound could be positioned within the acetyl-lysine binding pocket. The nitrogen atoms of the imidazo[1,2-a]pyridine ring are capable of forming key hydrogen bonds with conserved water molecules and amino acid residues, such as Asn1168, within the binding site.[4] The 3-bromo and 2-methyl groups would likely be solvent-exposed, offering opportunities for further derivatization to improve potency and selectivity.

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Molecular docking studies of various bromo-phenyl-imidazo-pyridine derivatives have suggested a potential binding mode within the active site of α-glucosidase.[6][7][8][9][10]

Hypothesized Binding Mode: this compound is predicted to bind within the catalytic pocket of α-glucosidase. The imidazo[1,2-a]pyridine scaffold could form π-π stacking interactions with aromatic residues, while the nitrogen atoms could participate in hydrogen bonding with key catalytic residues. The bromo and methyl substituents may contribute to hydrophobic interactions within the active site.

NF-κB

The transcription factor NF-κB is a central mediator of inflammatory responses, and its inhibition is a target for anti-inflammatory and anti-cancer therapies. Molecular docking studies have indicated that imidazo[1,2-a]pyridine derivatives can bind to the p50 subunit of NF-κB.[11][12][13]

Hypothesized Binding Mode: It is proposed that this compound could fit into a binding pocket on the NF-κB p50 subunit. The planar imidazo[1,2-a]pyridine ring system may engage in hydrophobic and van der Waals interactions, while the nitrogen atoms could form hydrogen bonds with amino acid side chains within the pocket.

Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives

To provide a quantitative perspective, the following table summarizes the reported binding affinities and inhibitory concentrations of various imidazo[1,2-a]pyridine derivatives against the aforementioned target classes. It is important to note that these values are for related compounds and not for this compound itself.

Target ClassSpecific TargetCompoundActivity (IC₅₀/Kᵢ/Kₐ)Reference
Protein KinaseCDK2Imidazo[1,2-c]pyrimidin-5(6H)-one derivativeSubmicromolar IC₅₀[14]
Protein KinaseAkt1Imidazo[1,2-a]pyridine-based peptidomimetic0.64 µM IC₅₀[3]
BromodomainCBPUMB298 (imidazo[1,2-a]pyridine derivative)72 nM IC₅₀[15]
α-GlucosidaseYeast α-glucosidase3-amino-2,4-diarylbenzo[8][9]imidazo[1,2-a]pyrimidine16.4 ± 0.36 µM IC₅₀[6]
α-GlucosidaseYeast α-glucosidase2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivative3.7 µM IC₅₀[7]
Transcription FactorNF-κBImidazo[1,2-a]pyridine linked with thiazole6.5 ± 0.6 µM IC₅₀[12]

Experimental Protocols for Binding Mode Confirmation

To definitively determine the binding mode of this compound, a combination of biophysical and structural biology techniques would be required.

X-ray Crystallography

This is the gold standard for elucidating the three-dimensional structure of a ligand-protein complex at atomic resolution.

Methodology:

  • Protein Expression and Purification: The target protein (e.g., a kinase domain, bromodomain) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Crystallization: The purified protein is crystallized, often in the presence of the ligand (co-crystallization) or by soaking the ligand into pre-formed protein crystals.

  • Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about ligand binding and the conformation of both the ligand and the protein in solution.

Methodology:

  • Isotope Labeling: The protein is typically labeled with ¹⁵N and/or ¹³C.

  • Titration Experiments: Chemical shift perturbation experiments (e.g., ¹H-¹⁵N HSQC) are performed by titrating the labeled protein with the unlabeled ligand. Changes in the chemical shifts of protein backbone amides upon ligand addition identify the binding site.

  • Structure Calculation: Nuclear Overhauser effect (NOE) data can be used to determine intermolecular distances and calculate a model of the ligand-protein complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Methodology:

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Binding Analysis: A solution containing the ligand (analyte) is flowed over the sensor surface. The change in the refractive index at the surface upon binding is measured and plotted as a sensorgram.

  • Kinetic and Affinity Determination: By fitting the sensorgram data, the association rate (kₐ), dissociation rate (kₐ), and equilibrium dissociation constant (Kₐ) can be determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving a kinase and a generalized workflow for confirming the binding mode of a small molecule inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Inhibitor 3-Bromo-2-methyl- imidazo[1,2-a]pyridine Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Transcription

Caption: A simplified signaling pathway illustrating kinase inhibition.

experimental_workflow cluster_preliminary Initial Screening cluster_binding_characterization Binding Characterization cluster_structural_studies Structural Elucidation cluster_validation In Silico and In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) SPR Surface Plasmon Resonance (SPR) (Kinetics and Affinity) Biochemical_Assay->SPR Cell_Based_Assay Cell-Based Assay ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Cell_Based_Assay->ITC XRay X-ray Crystallography SPR->XRay NMR NMR Spectroscopy ITC->NMR Docking Molecular Docking XRay->Docking NMR->Docking Animal_Model Animal Model Studies Docking->Animal_Model

Caption: A generalized workflow for binding mode confirmation.

References

A Comparative Guide to the Synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 3-Bromo-2-methylimidazo[1,2-a]pyridine, is of significant interest for the development of novel pharmaceuticals. This guide provides a comparative overview of benchmarked synthetic methodologies for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

Two primary strategies dominate the synthesis of this compound: the direct bromination of 2-methylimidazo[1,2-a]pyridine and a de novo synthesis through a one-pot cyclization and bromination of starting materials. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Synthetic MethodKey ReagentsSolventReaction TimeYield (%)AdvantagesDisadvantages
Direct Bromination 2-methylimidazo[1,2-a]pyridine, Sodium bromite (NaBrO₂)DMFNot specified64-92% (for various 3-haloimidazo[1,2-a]pyridines)[1]High yielding, straightforward purification.Requires synthesis of the imidazo[1,2-a]pyridine precursor.
Direct Bromination with Pyridinium Tribromide 2-methylimidazo[1,2-a]pyridine, Pyridinium tribromideNot specifiedNot specifiedGood to excellent[2]Metal-free, operational simplicity.[2]Precise yield for the target molecule is not specified.
De Novo Synthesis (One-pot) 2-aminopyridine, α-bromoketone, TBHPEthyl Acetate3 hoursNot specified for target moleculeOne-pot procedure, high atom economy.Yield can be variable depending on the substrate.

Experimental Protocols

Method 1: Direct Bromination of 2-Methylimidazo[1,2-a]pyridine

This method involves the electrophilic substitution of a bromine atom onto the electron-rich C3 position of the 2-methylimidazo[1,2-a]pyridine core.

Protocol:

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added sodium bromite (NaBrO₂) (1.2 mmol) under acidic conditions. The reaction mixture is stirred at 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Method 2: De Novo One-Pot Synthesis

This approach constructs the 3-bromo-imidazo[1,2-a]pyridine scaffold in a single step from readily available starting materials.

Protocol:

In a round-bottom flask, 2-aminopyridine (1.2 mmol), an appropriate α-haloketone (1.0 mmol), and tert-butyl hydroperoxide (TBHP) (2.0 mmol) are dissolved in ethyl acetate (5 mL). The reaction mixture is heated at 90°C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired this compound.

Experimental and Synthetic Workflows

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Starting Materials (e.g., 2-methylimidazo[1,2-a]pyridine or 2-aminopyridine) reaction Reaction Vessel (Solvent, Temperature Control) reagents->reaction 1. Charging monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Progress Check quench Quenching monitoring->quench 3. Completion extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography 4. Purification analysis Characterization (NMR, MS) chromatography->analysis 5. Purity & Identity

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathways in Drug Discovery

While specific studies on this compound are limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for their potential to modulate key signaling pathways implicated in various diseases, particularly cancer and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4][5][6] Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potential inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotion Inhibitor Imidazo[1,2-a]pyridine Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in cellular responses to stress and inflammation.[7][8][9][10][11] Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Certain pyridinylimidazole compounds, structurally related to the target molecule, are known to inhibit p38 MAPK.

G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Gene Expression Inhibitor Imidazo[1,2-a]pyridine Derivative (Potential Inhibitor) Inhibitor->p38

Caption: The p38 MAPK signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.

References

A Comparative Review of Imidazo[1,2-a]pyridine Scaffolds: Synthetic Strategies and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic ring system with a broad spectrum of therapeutic applications. This guide provides an objective comparison of various imidazo[1,2-a]pyridine derivatives, supported by experimental data on their synthesis and biological activities, with a focus on their potential as anticancer, antitubercular, and anti-inflammatory agents.

The imidazo[1,2-a]pyridine core is a key pharmacophore found in several marketed drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities.[2][3] This review delves into the structure-activity relationships (SAR) of these derivatives and their impact on crucial signaling pathways.

Synthetic Approaches to Imidazo[1,2-a]pyridine Scaffolds

The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with several efficient methods available. A common and classical approach involves the condensation of 2-aminopyridines with α-haloketones.[1] More contemporary methods utilize multicomponent reactions, offering a streamlined approach to generating molecular diversity. For instance, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives from 2-aminopyridine, an aldehyde, and an isocyanide.[4] Other notable synthetic strategies include copper-catalyzed reactions of 2-aminopyridines with terminal alkynes and aldehydes, as well as cascade reactions involving nitroolefins.[1]

Comparative Biological Activities

To facilitate a clear comparison of the performance of different imidazo[1,2-a]pyridine derivatives, the following tables summarize their biological activities based on reported experimental data.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumorigenesis, such as the PI3K/mTOR and Wnt/β-catenin pathways.[5][6]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)<12[5]
Compound 6WM115 (Melanoma)<12[5]
Compound 6HeLa (Cervical)9.7 - 44.6[5]
Thiazole derivative of 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineA375 (Melanoma)0.14[5]
Thiazole derivative of 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineHeLa (Cervical)0.21[5]
IP-5HCC1937 (Breast)45[7][8]
IP-6HCC1937 (Breast)47.7[7][8]
IP-7HCC1937 (Breast)79.6[7][8]
Compound 12bHep-2 (Laryngeal)11[9]
Compound 12bHepG2 (Hepatocellular)13[9]
Compound 12bMCF-7 (Breast)11[9]
Compound 12bA375 (Melanoma)11[9]
Compound 18MCF-7 (Breast)14.81[4]
Compound 11MCF-7 (Breast)20.47[4]
Compound 12HT-29 (Colon)4.15[4]
Compound 18HT-29 (Colon)10.11[4]
Compound 18B16F10 (Melanoma)14.39[4]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against various Mtb strains.[10][11]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassMtb Strain(s)MIC (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, non-replicating, MDR, and XDR Mtb≤1 (MIC90)[10]
Imidazo[1,2-a]pyridine-3-carboxamides (e.g., compounds 9, 12, 16, 17, 18)Mtb H37Rv≤0.006[11]
Imidazo[1,2-a]pyridine amides (IPA-6)Mtb H37Rv0.05 µg/mL[2]
Imidazo[1,2-a]pyridine amides (IPA-9)Mtb H37Rv0.4 µg/mL[2]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)Mtb H37Rv0.4 µg/mL[2]
IP inhibitors (1-4)M. tuberculosis and M. bovis BCG0.03 - 5[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways such as the STAT3/NF-κB pathway.[12][13]

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundAssayEffectReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA)ELISAReduced levels of inflammatory cytokines (IL-6, TNF-α, IL-1β, TGF-β1)[12][13]
MIANF-κB DNA binding assaySuppressed NF-κB activity[12][13]
MIAReal-time PCRReduced expression of COX-2 and iNOS[12][13]
MIAWestern BlotIncreased IκBα and BAX expression, suppressed STAT3 phosphorylation and Bcl-2 expression[12][13]
Imidazo[1,2-a]pyrimidine derivatives (22 and 23)Carrageenan-induced rat paw edema62.5% and 65.2% inhibition at 20 mg/kg[14]

Key Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine scaffolds are often mediated through their interaction with specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds and a general workflow for their biological evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Wnt_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus & binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->BetaCatenin Inhibits nuclear translocation

Caption: Wnt/β-catenin signaling pathway modulation by imidazo[1,2-a]pyridine inhibitors.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening In vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Efficacy & Toxicity Mechanism->In_Vivo In_Vivo->Lead_Opt

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine-based drugs.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

A widely applicable method for synthesizing imidazo[1,2-a]pyridine derivatives involves the following steps[15]:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), a substituted phenacyl bromide (1 mmol), and a suitable catalyst such as copper silicate (10 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[5][7][9]:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0 to 100 µM) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

PI3K Kinase Activity Assay

The inhibitory effect of imidazo[1,2-a]pyridine derivatives on PI3K can be quantified using a kinase activity assay[16][17]:

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a reaction mixture containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound or vehicle control.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution).

  • Signal Detection: Detect the product of the kinase reaction (e.g., PIP3 or ADP) using a suitable method, such as a competitive ELISA-based assay or a luminescence-based assay.

  • Data Analysis: Quantify the kinase activity and determine the inhibitory potency of the test compounds.

NF-κB DNA Binding Activity Assay

The modulation of NF-κB activity by imidazo[1,2-a]pyridine compounds can be assessed using an ELISA-based DNA binding assay[12]:

  • Nuclear Extraction: Treat cells with the test compounds and an inflammatory stimulus (e.g., LPS), then harvest the cells and prepare nuclear extracts.

  • Binding Reaction: Add the nuclear extracts to a microplate well coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Antibody Incubation: Add a primary antibody specific for an NF-κB subunit (e.g., p50 or p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate and incubate to allow color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of treated samples to control samples to determine the effect of the compounds on NF-κB DNA binding activity.

This comprehensive guide highlights the significant potential of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. The provided data and protocols offer a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this versatile heterocyclic system.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are critical for ensuring both laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for the safe disposal of 3-Bromo-2-methylimidazo[1,2-a]pyridine, in line with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]

In Case of Spills: Spills should be promptly absorbed using an inert material, such as sand or vermiculite. The absorbed material must be collected into a designated, sealed container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.[1][2]

Quantitative Data Summary

The following table summarizes the hazards associated with closely related brominated pyridine compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid all direct contact and inhalation. Utilize appropriate PPE.
Skin Irritation Causes skin irritation.[3][4]Wear protective gloves and clothing.[3][4]
Eye Irritation Causes serious eye irritation.[4]Wear suitable eye protection.[1][3]
Flammability May be a flammable liquid and vapor.[4]Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools.[1]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.Avoid release into the environment.

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash. As a halogenated organic compound, it must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][5]

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but compatibility should always be verified.

  • Initial Collection: Collect waste this compound in its pure form or in solutions.

2. Labeling of Hazardous Waste:

  • As soon as waste is first added to the container, attach a completed hazardous waste label.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • For mixtures, list all constituents and their approximate percentages.

    • The date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, secure, cool, dry, and well-ventilated area.

  • The storage area should be away from direct sunlight, heat, sparks, flames, or any other potential sources of ignition.[4][5]

  • Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • When the waste container is full or no longer in use, arrange for its collection by a certified hazardous waste disposal service or your institution's Environmental Health & Safety (EH&S) department.

  • Complete a chemical collection request form as required by your institution.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Labeling and Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Use a Designated, Compatible Waste Container B->C D Segregate from Incompatible Materials (Acids, Bases, Oxidizers) C->D E Attach a Complete Hazardous Waste Label D->E F Store in a Cool, Dry, Well-Ventilated, and Secure Area E->F G Arrange for Collection by Certified Hazardous Waste Service F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-2-methylimidazo[1,2-a]pyridine was not located. The following guidance is based on the safety data for structurally similar compounds, including other brominated pyridine derivatives. Researchers must consult the specific SDS provided by the chemical supplier and conduct a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, the following PPE is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for enhanced protection. Gloves must be inspected before use and changed immediately if contaminated.
Respiratory Protection All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Use non-sparking tools and equipment, especially if the compound is flammable.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

3. Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationFirst-Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Major Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep waste containers tightly sealed when not in use.

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Disposal Method:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration is often the preferred method for organic chemical waste.

    • Never dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh/Measure Compound C->D Begin Experiment E Perform Experiment D->E F Temporarily Store Working Solutions E->F G Decontaminate Glassware and Surfaces F->G Conclude Experiment H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Doff PPE and Wash Hands I->J I->J

Caption: Workflow for Safe Handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.